molecular formula C19H20FN5O4 B1245413 Zabofloxacin CAS No. 219680-11-2

Zabofloxacin

Cat. No.: B1245413
CAS No.: 219680-11-2
M. Wt: 401.4 g/mol
InChI Key: ZNPOCLHDJCAZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zabofloxacin has been used in trials studying the treatment of Community Acquired Pneumonia and Chronic Obstructive Pulmonary Disease.
a fluoroquinolone antibiotic

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPOCLHDJCAZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870251
Record name Zabofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219680-11-2
Record name Zabofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219680-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zabofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219680112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zabofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Zabofloxacin: A Technical Guide to Topoisomerase IV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabofloxacin (DW-224a) is a fourth-generation fluoroquinolone, a class of antibiotics renowned for its potent, broad-spectrum bactericidal activity. A defining characteristic of this compound is its dual-targeting mechanism, efficiently inhibiting both bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. These enzymes are critical for bacterial survival, playing essential roles in DNA replication, repair, and chromosome segregation. This technical guide provides an in-depth exploration of the this compound-Topoisomerase IV inhibition pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and laboratory workflows. The focus is on its potent activity against key Gram-positive pathogens, such as Streptococcus pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its significance in an era of growing antibiotic resistance.

The Topoisomerase IV Inhibition Pathway

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that manage the topological state of DNA within the cell.[1][2] While DNA gyrase is the primary enzyme responsible for introducing negative supercoils into DNA, topoisomerase IV's principal role is the decatenation (unlinking) of interlinked daughter chromosomes following DNA replication.[2] This separation is a prerequisite for successful chromosome segregation into daughter cells.

The bactericidal action of fluoroquinolones like this compound stems from their function as topoisomerase poisons. The process unfolds as follows:

  • Enzyme-DNA Binding: Topoisomerase IV, a heterotetrameric enzyme (ParC₂ParE₂), binds to DNA and creates a transient double-strand break in one DNA segment.[2]

  • Quinolone Intervention: this compound intercalates into the cleaved DNA at the protein-DNA interface.[3] It stabilizes this intermediate state, known as the cleavage complex, by preventing the enzyme from re-ligating the broken DNA strands.[3]

  • Cellular Consequences: The accumulation of these stabilized cleavage complexes acts as a physical barrier to the progression of replication forks and transcription machinery.[2] This disruption ultimately leads to the release of permanent double-strand DNA breaks, triggering a cascade of events that result in rapid bacterial cell death.[3]

This compound's dual-targeting capability against both topoisomerase IV and DNA gyrase is a significant advantage.[1] This balanced activity is believed to contribute to its high potency and may lower the frequency of resistance development, as bacteria would need to acquire mutations in both target enzymes to achieve high-level resistance.[1]

Zabofloxacin_Pathway cluster_cell Bacterial Cell zab This compound topoIV_DNA Topoisomerase IV-DNA Complex zab->topoIV_DNA Targets cleavage_complex Stabilized Ternary Cleavage Complex (this compound-TopoIV-DNA) topoIV_DNA->cleavage_complex Stabilizes ds_breaks Double-Strand DNA Breaks cleavage_complex->ds_breaks Leads to inhibition Inhibition of DNA Replication & Segregation ds_breaks->inhibition death Bacterial Cell Death inhibition->death

Figure 1: this compound's Topoisomerase IV Inhibition Pathway.

Quantitative Data: In Vitro Activity

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. This compound has demonstrated potent activity against a wide range of pathogens, particularly drug-resistant Gram-positive bacteria.

Table 1: this compound Activity Against Streptococcus pneumoniae
AntibioticStrain TypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
This compound Quinolone-Susceptible (QSSP)-0.03-
GemifloxacinQuinolone-Susceptible (QSSP)-0.03-
MoxifloxacinQuinolone-Susceptible (QSSP)-0.25-
CiprofloxacinQuinolone-Susceptible (QSSP)-2.0-
This compound Quinolone-Resistant (QRSP)-1.00.06 - 2.0
GemifloxacinQuinolone-Resistant (QRSP)-1.00.06 - 2.0
MoxifloxacinQuinolone-Resistant (QRSP)-8.04.0 - 8.0
CiprofloxacinQuinolone-Resistant (QRSP)-64.04.0 - 64.0
This compound Invasive Disease Isolates0.0150.025-

Data sourced from studies on clinically isolated S. pneumoniae strains.[4][5]

Table 2: this compound Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
AntibioticMIC₅₀ (µg/ml)MIC₉₀ (µg/ml)MIC Range (µg/ml)
This compound 0.252.00.03 - 4.0
Moxifloxacin0.58.00.06 - 16.0
Levofloxacin4.016.00.125 - >64
Ciprofloxacin8.064.00.125 - >64

Data from a study on 116 clinical MRSA isolates from a university hospital.[1]

Experimental Protocols

The inhibitory effects of this compound on Topoisomerase IV are typically evaluated using two primary in vitro assays: the DNA decatenation assay and the DNA cleavage assay.

Topoisomerase IV Decatenation Assay

This assay measures the catalytic activity of Topoisomerase IV, which is its ability to separate catenated (interlinked) DNA rings into individual circular molecules. Inhibition of this activity is a direct measure of the drug's effect on the enzyme's normal function.

Methodology:

  • Reaction Setup: A reaction mixture is prepared on ice containing a reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM Mg(OAc)₂, 1 mM ATP), a defined amount of catenated kinetoplast DNA (kDNA) as the substrate, and varying concentrations of the test compound (this compound).[6]

  • Enzyme Addition: A standardized amount of purified Topoisomerase IV enzyme is added to the mixture to initiate the reaction. A control reaction without the inhibitor is run in parallel.

  • Incubation: The reaction tubes are incubated at 37°C for a set period (e.g., 30 minutes) to allow for the decatenation reaction to proceed.

  • Reaction Termination: The reaction is stopped by adding a stop buffer/loading dye containing a protein denaturant (like Sodium Dodecyl Sulfate - SDS) and a chelating agent (EDTA).

  • Analysis: The reaction products are resolved using agarose gel electrophoresis. Catenated kDNA remains trapped in the well or migrates as a high-molecular-weight band, while the decatenated, circular DNA products migrate into the gel.

  • Quantification: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized. The 50% inhibitory concentration (IC₅₀) is determined by quantifying the disappearance of the decatenated product bands at different drug concentrations.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay is designed to measure the drug's ability to act as a topoisomerase poison by stabilizing the covalent enzyme-DNA cleavage complex.

Methodology:

  • Reaction Setup: A mixture is prepared containing a cleavage buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 5 mM MgCl₂), negatively supercoiled plasmid DNA (e.g., pBR322), and serial dilutions of this compound.[3]

  • Enzyme Addition: Purified Topoisomerase IV is added to the mixture.

  • Incubation: The reaction is incubated at 37°C for a defined time (e.g., 20-30 minutes) to allow for the formation of the cleavage complex.[3]

  • Complex Trapping: The reaction is stopped, and the covalent complex is trapped by the rapid addition of SDS and EDTA.[3]

  • Protein Digestion: Proteinase K is added and incubated (e.g., 45°C for 45 minutes) to digest the Topoisomerase IV, leaving the DNA with a double-strand break at the cleavage site.[3]

  • Analysis: The DNA is analyzed by agarose gel electrophoresis. The stabilization of the cleavage complex results in the conversion of supercoiled plasmid DNA into a linearized form, which migrates as a distinct band.

  • Quantification: The amount of linearized plasmid DNA is quantified relative to the total DNA in each lane. The drug concentration that produces a set amount of cleaved DNA (e.g., CC₂₅, 25% cleavage) is determined.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mix: - Buffer - Catenated kDNA - ATP drug Add Serial Dilutions of this compound reagents->drug enzyme Add Purified Topoisomerase IV drug->enzyme incubate Incubate at 37°C (e.g., 30 min) enzyme->incubate stop Stop Reaction (SDS/EDTA) incubate->stop gel Agarose Gel Electrophoresis stop->gel visualize Stain & Visualize DNA Bands gel->visualize quantify Quantify Inhibition (Determine IC50) visualize->quantify

Figure 2: Workflow for a Topoisomerase IV Decatenation Assay.

Mechanisms of Resistance

Resistance to fluoroquinolones primarily arises from specific point mutations within the Quinolone-Resistance-Determining Regions (QRDRs) of the genes encoding the target enzymes.[1] For Topoisomerase IV, these are the parC and parE genes. These mutations, often involving serine and acidic residues, alter the drug's binding site on the enzyme-DNA complex, thereby reducing its inhibitory efficacy.[2] Efflux pumps, which actively transport antibiotics out of the bacterial cell, can also contribute to reduced susceptibility. The structural modifications in newer fluoroquinolones like this compound are designed to improve binding affinity to the target enzymes, which can help overcome some existing resistance mutations and potentially reduce the rate at which new resistance emerges.[1]

Conclusion

This compound exerts its potent bactericidal effect through the dual inhibition of DNA gyrase and Topoisomerase IV. Its interaction with the Topoisomerase IV-DNA complex stabilizes a transient double-strand break, preventing DNA re-ligation and leading to catastrophic DNA damage and cell death. As demonstrated by its low MIC values against challenging pathogens like S. pneumoniae and MRSA, this compound represents a valuable agent in the antibacterial arsenal. Understanding its precise mechanism of action, supported by robust quantitative and methodological data, is crucial for its effective clinical application and for the future development of next-generation topoisomerase inhibitors.

References

A Technical Guide to the Synthesis and Derivation of Zabofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabofloxacin, a potent fluoroquinolone antibiotic, has demonstrated significant efficacy against a broad spectrum of bacterial pathogens, including multi-drug resistant strains. This technical guide provides an in-depth overview of the core synthesis and derivation processes of this compound. It details the chemical synthesis pathways, experimental protocols for key reactions, and the derivation of its salt forms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

This compound, chemically known as 1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[1][2]oct-6-yl]-4-oxo-1,4-dihydro[3]naphthyridine-3-carboxylic acid, is a fourth-generation fluoroquinolone.[3] Its mechanism of action involves the dual targeting of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[1][4] Developed by Dong Wha Pharmaceuticals under the code DW-224a, this compound is available in hydrochloride (DW-224a) and aspartate (DW-224aa) forms.[3][5] This guide will focus on the synthetic routes to obtain the core molecule and its subsequent derivations.

Core Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the fluoroquinolone core followed by the introduction of the characteristic C-7 spirocyclic side chain.

Synthesis of the Fluoroquinolone Core

A key intermediate in the synthesis of many fluoroquinolones, including this compound, is 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. The general synthesis of this core structure involves a series of reactions starting from substituted pyridines. While the specific industrial synthesis of this intermediate for this compound is proprietary, a representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

A common method for the synthesis of this key intermediate involves the hydrolysis of its corresponding ethyl ester.

  • Materials: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, Tetrahydrofuran (THF), Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in THF.

    • Add concentrated HCl to the solution.

    • Heat the reaction mixture to reflux for approximately 2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration to yield 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

ReactantMolar RatioSolventReaction TimeTemperatureYield
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate1THF2 hoursReflux78%
Concentrated HCl~2.2----
Synthesis of the C-7 Side Chain: 2,6-Diazaspiro[1][2]octane Derivatives

The unique spirocyclic diamine at the C-7 position is crucial for this compound's potent antibacterial activity. The synthesis of this side chain, specifically the 8-(methoxyimino)-2,6-diazaspiro[1][2]octane moiety, is a critical part of the overall synthesis. The synthesis of related 2,6-diazaspiro[3.4]octane structures has been reported, often involving multi-step sequences. A general representation of the synthetic workflow is provided below.

G cluster_start Starting Materials Starting_Material_1 Protected Azetidine Derivative Reaction_1 Multi-step synthesis to form spirocycle Starting_Material_1->Reaction_1 Starting_Material_2 Cyclopentanone Derivative Starting_Material_2->Reaction_1 Intermediate_1 Protected 2,6-Diazaspiro[3,4]octane Reaction_1->Intermediate_1 Reaction_2 Introduction of methoxyimino group Intermediate_1->Reaction_2 Final_Side_Chain 8-(methoxyimino)-2,6-diazaspiro[3,4]octane Reaction_2->Final_Side_Chain

General workflow for the synthesis of the C-7 side chain.
Coupling and Final Synthesis of this compound Free Base

The final step in the synthesis of the this compound core is the nucleophilic aromatic substitution reaction between the fluoroquinolone core and the C-7 side chain.

Experimental Protocol: Coupling Reaction

  • Materials: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, 8-(methoxyimino)-2,6-diazaspiro[1][2]octane, a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., DMSO or DMF).

  • Procedure:

    • A mixture of the fluoroquinolone core, the C-7 side chain, and the base are heated in the solvent.

    • The reaction is monitored by TLC or HPLC.

    • Upon completion, the reaction mixture is worked up to isolate the this compound free base. This typically involves precipitation by adding water or an anti-solvent, followed by filtration and purification.

G Fluoroquinolone_Core 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Coupling Nucleophilic Aromatic Substitution Fluoroquinolone_Core->Coupling Side_Chain 8-(methoxyimino)-2,6-diazaspiro[3,4]octane Side_Chain->Coupling Zabofloxacin_Base This compound Free Base Coupling->Zabofloxacin_Base

Final coupling step in this compound synthesis.

Derivation of this compound

The derivation of this compound primarily involves the formation of pharmaceutical salts to improve its physicochemical properties, such as solubility and stability.

Synthesis of this compound D-aspartate Sesquihydrate

A patent (WO2015133803A1) details the preparation of this compound D-aspartate hydrates.[4]

Experimental Protocol: Preparation of this compound D-aspartate Sesquihydrate [4]

  • Materials: 1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[1][2]oct-6-yl)-4-oxo-1,4-dihydro-[3]naphthyridine-3-carboxylic acid (this compound free base), D-aspartic acid, anhydrous ethanol, purified water, activated carbon.

  • Procedure:

    • Add 85g of this compound free base and 32.4g of D-aspartic acid to a mixture of 406ml of anhydrous ethanol and 595ml of purified water.

    • Slowly heat the mixture to 55-58°C and stir for 30 minutes.

    • Add 3.8g of activated carbon to the reaction mixture and stir for an additional 30 minutes at 55-58°C.

    • Filter the hot mixture and then cool to 20-30°C.

    • Stir the reactant for 2 hours at 20-30°C.

    • Filter and dry the resulting solid to obtain 97.5g of this compound D-aspartate sesquihydrate.

ReactantAmountSolventTemperatureTime
This compound Free Base85gAnhydrous Ethanol (406ml), Water (595ml)55-58°C30 mins (initial)
D-aspartic acid32.4g---
Activated Carbon3.8g-55-58°C30 mins
Cooling and Stirring--20-30°C2 hours
Product 97.5g ---
Synthesis of this compound Hydrochloride

General Protocol:

  • Dissolve the this compound free base in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol).

  • Stir the mixture to allow for salt formation and precipitation.

  • Isolate the this compound hydrochloride salt by filtration, wash with a suitable solvent, and dry.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA synthesis: DNA gyrase and topoisomerase IV.[1][4] This dual-targeting mechanism contributes to its broad spectrum of activity and may lower the potential for the development of bacterial resistance.

G This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication required for Topo_IV->DNA_Replication required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Simplified signaling pathway of this compound's mechanism of action.

Conclusion

The synthesis of this compound is a complex process that relies on the efficient construction of both the fluoroquinolone core and the unique spirocyclic side chain. The subsequent derivation into pharmaceutically acceptable salts like the D-aspartate enhances its clinical utility. This guide has provided a comprehensive overview of these processes, drawing from available patents and scientific literature, to aid researchers in the field of antibiotic development. Further research into novel derivatives and prodrugs of this compound may lead to the discovery of new antibacterial agents with improved properties.

References

Zabofloxacin: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic demonstrating potent activity against a broad spectrum of bacterial pathogens. This technical guide provides an in-depth overview of its antibacterial activity, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. This compound has shown particular efficacy against respiratory pathogens and resistant bacterial strains, making it a significant agent in the field of infectious disease research and development.[1][2][3]

Mechanism of Action

This compound exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4] Its dual-targeting mechanism is thought to contribute to its potent activity and potentially lower propensity for resistance development compared to earlier-generation fluoroquinolones.[4][6]

Zabofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation This compound This compound inhibition Inhibition This compound->inhibition dna_gyrase DNA Gyrase (Topoisomerase II) supercoiling Negative Supercoiling dna_gyrase->supercoiling bacterial_death Bacterial Cell Death dna_gyrase->bacterial_death topoisomerase_iv Topoisomerase IV decatenation Daughter Chromosome Decatenation topoisomerase_iv->decatenation topoisomerase_iv->bacterial_death dna Bacterial DNA dna->dna_gyrase relieves torsional stress dna->topoisomerase_iv separates interlinked chromosomes replication_fork Replication Fork supercoiling->replication_fork cell_division Cell Division decatenation->cell_division replication_fork->dna cell_division->bacterial_death inhibition->dna_gyrase inhibition->topoisomerase_iv

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Spectrum

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, it is highly active against key respiratory pathogens. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various clinical isolates.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

PhenotypeNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Penicillin-Susceptible S. pneumoniae (PSSP)Not SpecifiedNot Specified0.03Not Specified
Penicillin-Resistant S. pneumoniae (PRSP)Not SpecifiedNot Specified0.03Not Specified
Quinolone-Resistant S. pneumoniae (QRSP)22Not Specified1Not Specified

Data sourced from multiple studies.[2][7][8][9]

Table 2: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticNumber of IsolatesMIC₅₀ (µg/ml)MIC₉₀ (µg/ml)Susceptibility (%)
This compound 1160.25261.2
Moxifloxacin1160.58Not Specified
Levofloxacin116416Not Specified
Ciprofloxacin116864Not Specified

This study was conducted on MRSA clinical isolates from a university hospital in Egypt.[6]

Table 3: In Vitro Activity of this compound against Other Clinically Relevant Pathogens

OrganismMIC Range (mg/L)MIC₉₀ (mg/L)
Haemophilus influenzae0.015-0.060.03
Moraxella catarrhalis0.008-0.060.03
Fluoroquinolone-Susceptible S. aureus0.008-324
Fluoroquinolone-Resistant S. aureusNot SpecifiedNot Specified
Klebsiella pneumoniaeNot SpecifiedNot Specified

This compound was found to be equally effective as moxifloxacin against K. pneumoniae. It also showed enhanced activity against fluoroquinolone-resistant S. aureus.[1][10] However, it lacks significant activity against Pseudomonas aeruginosa and Acinetobacter baumannii.[1][10]

In Vivo Efficacy

In vivo studies in murine models of infection have corroborated the potent in vitro activity of this compound.

Table 4: In Vivo Efficacy of this compound in a Murine Systemic Infection Model with MRSA

AntibioticMIC (µg/ml)ED₅₀ (mg/kg)Lung Bacterial Count (log₁₀ CFU/ml)
This compound 0.0629.053.66
Moxifloxacin0.0638.69Not Specified
Levofloxacin>40>40Not Specified
Ciprofloxacin>40>40Not Specified

ED₅₀ represents the effective dose required to protect 50% of the animals from lethal infection.[6]

Histopathological examination of the lungs from mice treated with this compound showed the least congestion, inflammation, edema, and necrosis, with clear alveolar spaces and normal vessels.[6][11][12]

In a murine respiratory tract infection model with penicillin-resistant S. pneumoniae, this compound significantly reduced bacterial counts in the lungs compared to moxifloxacin.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antibacterial activity. These protocols are based on standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) start->prep_inoculum dilute_inoculum Dilute Inoculum to final concentration of ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate Microtiter Plate Wells (100 µL diluted antibiotic + 100 µL diluted inoculum) dilute_inoculum->inoculate_plate prep_antibiotic Prepare Serial Two-Fold Dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_antibiotic->inoculate_plate controls Include Growth Control (no antibiotic) and Sterility Control (no bacteria) inoculate_plate->controls incubate Incubate at 35°C ± 2°C for 16-20 hours in ambient air controls->incubate read_results Read Results: Determine lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Caption: Broth microdilution MIC testing workflow.

1. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

  • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Antibiotic Dilution:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Within 15 minutes of standardizing the inoculum, dilute the adjusted bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antibiotic.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, examine the microtiter plate for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Curve Analysis

This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.

Time_Kill_Curve_Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture add_antibiotic Add this compound at Pre-determined Multiples of MIC (e.g., 1x, 2x, 4x MIC) prep_culture->add_antibiotic incubate Incubate at 37°C with shaking add_antibiotic->incubate sample Collect Aliquots at Specified Time Points (0, 2, 4, 6, 8, 24 hours) incubate->sample dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate count_colonies Incubate Plates and Count Viable Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Time-kill curve analysis workflow.

1. Inoculum Preparation:

  • Prepare a starting inoculum of the test organism in a logarithmic phase of growth to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth.

2. Assay Setup:

  • Add this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Include a growth control tube containing no antibiotic.

3. Sampling and Viable Cell Counting:

  • Incubate all tubes at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or broth.

  • Plate a specific volume of each dilution onto non-selective agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

4. Data Analysis:

  • Plot the mean log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

In Vivo Murine Systemic Infection Model

This model is used to assess the in vivo efficacy of an antibiotic in treating a systemic bacterial infection.

1. Animal Model:

  • Use specific pathogen-free mice (e.g., BALB/c or ICR) of a specified age and weight.

  • House the animals in accordance with institutional guidelines.

2. Bacterial Challenge:

  • Prepare an inoculum of the test organism (e.g., MRSA) in a suitable medium.

  • Induce a systemic infection by intraperitoneal (IP) or intravenous (IV) injection of a predetermined lethal or sub-lethal dose of the bacteria.

3. Antibiotic Treatment:

  • Administer this compound and comparator antibiotics at various doses via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at specified time points post-infection.

  • Include a vehicle control group that receives the diluent without the antibiotic.

4. Efficacy Endpoints:

  • Monitor the animals for a defined period (e.g., 7 days) for survival. The 50% effective dose (ED₅₀) can be calculated.

  • At specific time points, euthanize a subset of animals and collect organs (e.g., lungs, spleen, liver) and blood.

  • Homogenize the tissues and perform quantitative bacterial culture to determine the bacterial load (CFU/gram of tissue or CFU/mL of blood).

In Vivo Murine Respiratory Tract Infection Model

This model evaluates the efficacy of an antibiotic in treating a localized lung infection.

1. Animal Model:

  • Utilize an appropriate mouse strain as described for the systemic infection model.

2. Bacterial Challenge:

  • Anesthetize the mice.

  • Induce a respiratory tract infection by intranasal or intratracheal instillation of a defined inoculum of a respiratory pathogen (e.g., S. pneumoniae).

3. Antibiotic Treatment:

  • Administer this compound and control antibiotics at various doses and schedules as described for the systemic infection model.

4. Efficacy Endpoints:

  • Monitor for survival and clinical signs of illness.

  • At predetermined time points, euthanize the animals and aseptically remove the lungs.

  • Homogenize the lung tissue and perform quantitative bacteriology to determine the bacterial burden in the lungs.

  • Histopathological analysis of lung tissue can also be performed to assess inflammation and tissue damage.

Conclusion

This compound exhibits a potent and broad spectrum of antibacterial activity, particularly against key respiratory pathogens and resistant strains such as MRSA and drug-resistant S. pneumoniae. Its dual-targeting mechanism of action and demonstrated in vivo efficacy underscore its potential as a valuable therapeutic agent for the treatment of bacterial infections. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and characterization of this compound and other novel antimicrobial agents.

References

In vitro evaluation of Zabofloxacin against S. pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide: In Vitro Evaluation of Zabofloxacin Against Streptococcus pneumoniae

Introduction

Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and otitis media globally.[1][2] The rise of drug-resistant strains, particularly those resistant to penicillin and other β-lactams, has complicated treatment strategies, necessitating the development of novel antimicrobial agents.[1][3] this compound (DW-224a) is a novel fluoroquinolone antibiotic demonstrating potent in vitro activity against a broad spectrum of pathogens, most notably drug-resistant S. pneumoniae.[1][4][5][6] This technical guide provides a comprehensive overview of the in vitro evaluation of this compound against S. pneumoniae, presenting key data, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7] These enzymes are critical for managing DNA supercoiling, a necessary process for DNA replication, transcription, and repair.[7] By binding to the enzyme-DNA complex, this compound stabilizes it, preventing the re-ligation of DNA strands and leading to double-strand breaks in the bacterial chromosome.[7] This irreversible damage ultimately results in bacterial cell death.[7] this compound has shown enhanced potency against Gram-positive pathogens like S. pneumoniae compared to earlier-generation fluoroquinolones.[7]

cluster_this compound This compound Action cluster_bacterial_cell S. pneumoniae Cell cluster_dna_process DNA Replication & Segregation cluster_outcome Result This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Segregation Chromosome Segregation Topoisomerase_IV->Segregation Required for Topoisomerase_IV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of action of this compound against S. pneumoniae.

Data Presentation: In Vitro Susceptibility

The in vitro potency of this compound has been extensively evaluated against various phenotypes of S. pneumoniae. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative In Vitro Activity of this compound Against Penicillin-Susceptible S. pneumoniae (PSSP)

Antimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound 0.015 0.03
Gemifloxacin0.030.03
Moxifloxacin-0.25
Ciprofloxacin-2

Data sourced from Park et al. (2016).[1][5]

Table 2: Comparative In Vitro Activity of this compound Against Penicillin-Resistant S. pneumoniae (PRSP)

Antimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound - 0.03
Gemifloxacin--
Moxifloxacin--
Ciprofloxacin--

Data sourced from Park et al. (2016). This compound demonstrates potent activity against PRSP strains, with an MIC₉₀ identical to that for PSSP strains.[1][4][5][6]

Table 3: Comparative In Vitro Activity of this compound Against Quinolone-Resistant S. pneumoniae (QRSP)

Antimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound - 1
Gemifloxacin-1
Moxifloxacin--
Sparfloxacin--
Ciprofloxacin--

Data sourced from Park et al. (2016). Against quinolone-resistant isolates, this compound's activity was comparable to gemifloxacin and more potent than other tested fluoroquinolones.[1][4][5][6]

Time-Kill Kinetics

Time-kill analysis is performed to assess the bactericidal activity of an antimicrobial agent over time. Studies show that this compound exhibits rapid bactericidal activity against both quinolone-susceptible (QSSP) and quinolone-resistant (QRSP) strains of S. pneumoniae.[6] At concentrations of 2x and 4x the MIC, this compound effectively inhibited the regrowth of the tested strains.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against S. pneumoniae is typically determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading P1 Prepare serial two-fold dilutions of this compound P2 Incorporate antibiotic into Muller-Hinton agar supplemented with 5% sheep blood P1->P2 P3 Pour agar into Petri dishes and allow to solidify P2->P3 I3 Spot-inoculate the agar plates using a multipoint replicator I1 Prepare standardized S. pneumoniae inoculum (e.g., 0.5 McFarland) I2 Dilute inoculum to achieve ~10^4 CFU/spot I1->I2 I2->I3 IR1 Incubate plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours IR2 Read plates and determine MIC IR1->IR2 IR3 MIC = Lowest concentration with no visible bacterial growth IR2->IR3

Workflow for MIC determination via the agar dilution method.

Methodology:

  • Antimicrobial Agent Preparation: this compound is serially diluted to create a range of concentrations.

  • Media Preparation: The dilutions are incorporated into molten Mueller-Hinton agar supplemented with 5% defibrinated sheep blood. The agar is then poured into sterile petri dishes. A growth control plate with no antibiotic is also prepared.

  • Inoculum Preparation: S. pneumoniae isolates are cultured, and a bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This is further diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: The prepared agar plates are inoculated with the bacterial suspension.

  • Incubation: Plates are incubated at 35-37°C in an atmosphere of 5% CO₂ for 20-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Analysis

This assay measures the change in bacterial viability over time in the presence of an antibiotic.

cluster_setup Experiment Setup cluster_sampling Sampling & Plating cluster_analysis Analysis S1 Grow S. pneumoniae to logarithmic phase in cation-adjusted Mueller-Hinton broth S2 Adjust inoculum to a starting density of ~5 x 10^5 CFU/mL S1->S2 S3 Add this compound at various multiples of the MIC (e.g., 1x, 2x, 4x) S2->S3 SP1 Incubate cultures at 37°C SP2 Collect aliquots at specified time points (0, 2, 4, 8, 24h) SP1->SP2 SP3 Perform serial dilutions and plate onto antibiotic-free agar SP2->SP3 A1 Incubate plates for 24-48h A2 Count colonies to determine viable CFU/mL at each time point A1->A2 A3 Plot log10 CFU/mL vs. time to generate time-kill curves A2->A3

Experimental workflow for a time-kill assay.

Methodology:

  • Inoculum Preparation: A logarithmic-phase culture of S. pneumoniae is diluted in cation-adjusted Mueller-Hinton broth to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Exposure: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 0x, 1x, 2x, 4x MIC). A growth control tube without antibiotic is included.

  • Sampling: The tubes are incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Conclusion

The in vitro data strongly support the potent activity of this compound against Streptococcus pneumoniae. It demonstrates consistently low MIC values against penicillin-susceptible, penicillin-resistant, and even some quinolone-resistant strains.[1][4][5][6] Furthermore, time-kill assays confirm its rapid bactericidal action.[6] These findings highlight this compound as a promising therapeutic agent for treating infections caused by S. pneumoniae, particularly in an era of increasing antimicrobial resistance. The detailed protocols provided herein serve as a guide for researchers to conduct further evaluations and comparative studies.

References

Zabofloxacin discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Zabofloxacin

Introduction

This compound (formerly DW-224a) is a fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum activity, particularly against Gram-positive pathogens, including multidrug-resistant strains.[1][2] Developed by Dong Wha Pharmaceuticals, it has emerged as a significant agent in the treatment of respiratory tract infections.[2][3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals. This compound has been approved in South Korea for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease (COPD).[5][6]

Discovery and Chemical Structure

This compound is a fluoronaphthyridone antibiotic.[5][6] Its chemical name is {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[5][7]oct-6-yl]-4oxo-1,4-dihydro[8][9]naphthyridine-3-carboxylic acid hydrochloride}.[5][6] The drug has been developed in two forms: this compound hydrochloride (DW-224a) and this compound aspartate (DW-224aa).[5][6] Structural modifications to the basic quinolone ring, a common strategy in the development of this class of antibiotics, have endowed this compound with enhanced potency and an improved antibacterial spectrum.[5]

Mechanism of Action

Like other fluoroquinolones, this compound's bactericidal effect is achieved through the inhibition of essential bacterial enzymes involved in DNA replication and repair.[10] Its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][11]

  • DNA Gyrase Inhibition : By binding to the DNA gyrase-DNA complex, this compound stabilizes it, preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial DNA, which is ultimately lethal to the cell.[7][11]

  • Topoisomerase IV Inhibition : this compound also inhibits topoisomerase IV, an enzyme critical for the separation of interlinked daughter DNA molecules following replication. This inhibition prevents the proper segregation of chromosomes into daughter cells, thereby halting cell division.[7][11]

This dual-targeting mechanism confers potent activity against a broad spectrum of pathogens and may lower the propensity for resistance development compared to earlier-generation fluoroquinolones.[11]

cluster_this compound This compound cluster_bacteria Bacterial Cell cluster_outcome Outcome Zab This compound Gyrase DNA Gyrase (Topoisomerase II) Zab->Gyrase Inhibits TopoIV Topoisomerase IV Zab->TopoIV Inhibits Replication DNA Replication & Transcription Gyrase->Replication Enables DSB Double-Strand Breaks Gyrase->DSB Decatenation Chromosome Decatenation TopoIV->Decatenation Enables SegregationFail Failed Chromosome Segregation TopoIV->SegregationFail Death Bacterial Cell Death DSB->Death Leads to SegregationFail->Death Leads to

Caption: Mechanism of action of this compound.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of respiratory pathogens. It is particularly effective against Streptococcus pneumoniae, including strains resistant to penicillin and other quinolones.[8] Studies have shown its superior activity compared to other fluoroquinolones like ciprofloxacin and moxifloxacin against certain isolates.[8] It is also active against Staphylococcus aureus (including MRSA), Haemophilus influenzae, and Moraxella catarrhalis.[5][6][12] However, it lacks potency against major nosocomial Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[6][12]

Table 1: In Vitro Activity of this compound and Comparators against Streptococcus pneumoniae

Organism/Resistance ProfileAntibioticMIC90 (mg/L)
Penicillin-Sensitive S. pneumoniaeThis compound 0.03 [8]
Gemifloxacin0.03[8]
Moxifloxacin0.25[8]
Ciprofloxacin2[8]
Penicillin-Resistant S. pneumoniaeThis compound 0.03 [8]
Quinolone-Resistant S. pneumoniaeThis compound 1 [8]
Gemifloxacin1[8]

Table 2: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC50 (µg/ml)MIC90 (µg/ml)
This compound 0.25 [13][14]2 [13][14]
In Vivo Efficacy

In vivo studies in murine infection models have corroborated the potent in vitro activity of this compound. It has shown significant protective effects in systemic and respiratory tract infection models caused by S. pneumoniae and MRSA.[8][15]

Table 3: In Vivo Efficacy of this compound and Comparators in Murine Systemic Infection Models

PathogenAntibioticED50 (mg/kg)
Penicillin-Susceptible S. pneumoniaeThis compound 0.42 [8]
Gemifloxacin2.09[8]
Moxifloxacin18.00[8]
Ciprofloxacin31.45[8]
MRSAThis compound 29.05 [13][14][15]

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in both animal models and human subjects. In rats, the oral bioavailability was determined to be 27.7%, with approximately 8% of the drug excreted into bile and urine respectively after oral administration.[16]

Human pharmacokinetic studies were conducted in healthy male volunteers.[3][5] A randomized, open-label, single-dose, two-way crossover study compared the pharmacokinetics of a 400 mg this compound hydrochloride capsule and a 488 mg this compound aspartate tablet.[3][4][17] The results showed that the two formulations were bioequivalent.[3][17] Peak plasma concentrations are typically reached within 1-2 hours after oral administration, with a half-life of approximately 8.3 hours.[1][3][4]

Table 4: Pharmacokinetic Parameters of this compound Formulations in Healthy Volunteers (Single Dose)

Formulation (Dose as this compound)Cmax (ng/mL)AUClast (ng·h/mL)Tmax (h)t1/2 (h)
Hydrochloride Capsule (366.7 mg)1889.7 ± 493.4[3][17]11,110 ± 2005.0[3][17]0.5 - 4[5]~8.3[3][4]
Aspartate Tablet (366.5 mg)2005.0 ± 341.3[3][17]11,719 ± 2507.5[3][17]0.8 - 3[5]~8.3[3][4]
Data presented as mean ± standard deviation where available.

Clinical Development

This compound has undergone several clinical trials to evaluate its efficacy and safety for treating bacterial infections, primarily respiratory tract infections.[7]

cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_postmarket Regulatory & Post-Market Discovery Discovery & Synthesis InVitro In Vitro Studies (MIC, Bactericidal Activity) Discovery->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Phase1 Phase I (Pharmacokinetics, Safety in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Dose-Ranging, Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety vs. Standard of Care) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval (e.g., South Korea) NDA->Approval Phase4 Phase IV (Post-Marketing Surveillance) Approval->Phase4

Caption: General workflow of this compound's drug development.

A pivotal Phase III, multicenter, double-blind, non-inferiority trial (NCT01658020) compared a 5-day course of oral this compound (367 mg once daily) with a 7-day course of oral moxifloxacin (400 mg once daily) for the treatment of acute bacterial exacerbation of COPD.[9][18] The study enrolled 345 patients.[9]

The results demonstrated that this compound was not inferior to moxifloxacin in achieving clinical cure.[9] The safety profiles of the two drugs were comparable, with adverse drug reactions occurring in 9.7% of patients in the this compound group and 9.6% in the moxifloxacin group.[9] Commonly reported adverse events in clinical studies included nausea, hypotension, and somnolence.[5][6]

Table 5: Clinical Efficacy in Phase III Trial for COPD Exacerbation

ParameterThis compound (n=175)Moxifloxacin (n=167)95% Confidence Interval for Difference
Clinical Cure Rate (Per Protocol) 86.7%[9]86.3%[9]-7.7% to 8.6%[9]
Clinical Cure Rate (Intention-to-Treat) 77.1%[9]77.3%[9]-9.0% to 8.8%[9]
Microbiological Response Rate 67.4%79.5%N/A (p=0.22)[9]
Adverse Drug Reaction Rate 9.7%[9]9.6%[9]N/A (p=0.97)[9]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) are typically determined using the agar dilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Media Preparation : Mueller-Hinton agar is prepared and autoclaved. For fastidious organisms like S. pneumoniae, the agar is supplemented with 5% defibrinated sheep blood.

  • Antibiotic Dilution : Stock solutions of this compound and comparator agents are prepared. A series of twofold dilutions are made to achieve the desired final concentrations in the agar plates.

  • Inoculum Preparation : Bacterial isolates are grown overnight on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to yield a final inoculum of 10⁴ CFU per spot on the agar plate.

  • Inoculation : Using a multipoint inoculator, the prepared bacterial suspensions are spotted onto the surface of the antibiotic-containing agar plates.

  • Incubation : Plates are incubated at 35-37°C for 18-24 hours. For S. pneumoniae, incubation is performed in an atmosphere of 5% CO₂.

  • Reading Results : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Murine Systemic Infection Model

This model assesses the in vivo efficacy of an antibiotic in protecting mice from a lethal systemic infection.

  • Animal Model : Specific pathogen-free ICR mice (typically 5-6 weeks old) are used.

  • Infection : Mice are challenged via intraperitoneal injection with a lethal dose of the pathogen (e.g., S. pneumoniae), typically at a concentration that causes mortality in control animals within 48-72 hours.

  • Treatment : this compound and comparator drugs are administered orally or subcutaneously at various doses at specified time points post-infection (e.g., 1 and 6 hours after bacterial challenge).

  • Observation : Mice are monitored for a period of 7 days for survival.

  • Data Analysis : The median effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death, is calculated using probit analysis.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Observation & Analysis Mice Acclimate Mice (e.g., ICR mice) Infect Infect Mice with Pathogen (Intraperitoneal Injection) Mice->Infect Pathogen Prepare Pathogen Inoculum (e.g., S. pneumoniae) Pathogen->Infect Treat Administer Treatment (this compound, Comparators, Vehicle Control) Infect->Treat (e.g., 1h & 6h post-infection) Observe Monitor Survival (e.g., for 7 days) Treat->Observe Calculate Calculate ED50 Value (Probit Analysis) Observe->Calculate

Caption: Experimental workflow for a murine systemic infection model.
Pharmacokinetic Analysis by LC-MS/MS

The plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][17]

  • Sample Collection : Blood samples are collected from subjects at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -70°C until analysis.

  • Sample Preparation : An internal standard is added to plasma samples. Proteins are precipitated by adding a solvent like methanol. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatography : The supernatant is injected into an HPLC system equipped with a C18 reversed-phase column. A mobile phase (e.g., a gradient of acetonitrile and water with formic acid) is used to separate this compound from other plasma components.

  • Mass Spectrometry : The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

  • Quantification : A calibration curve is constructed by analyzing standards of known concentrations. The plasma concentration of this compound in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Pharmacokinetic Parameter Calculation : The plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Zabofloxacin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

AN-ZBFLX-PL-001

Abstract

This application note details two robust and validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of zabofloxacin, a novel fluoroquinolone antibiotic, in rat plasma. The first method utilizes fluorescence detection for high sensitivity, while the second employs a more accessible ultraviolet (UV) detector. Both methods are suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocols provided herein cover sample preparation, chromatographic conditions, and method validation in accordance with regulatory guidelines.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic with potent activity against multidrug-resistant Gram-positive pathogens. To support its clinical development and therapeutic use, reliable bioanalytical methods are essential for quantifying its concentration in biological matrices such as plasma. This document provides detailed protocols for two reversed-phase HPLC methods for the analysis of this compound in plasma.

Experimental

Method 1: HPLC with Fluorescence Detection

This method offers high sensitivity for the detection of this compound.

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.[1][2][3]

Chromatographic Conditions

The separation is achieved using a C18 reversed-phase column.[1][2][3]

Method 2: HPLC with UV Detection

This method provides a reliable and accessible alternative to fluorescence detection.

Sample Preparation

Similar to the fluorescence method, protein precipitation is used for sample clean-up.[4]

Chromatographic Conditions

A C18 column is also used for this method, with a mobile phase optimized for UV detection.[4]

Data Presentation

The quantitative data for both methods are summarized in the tables below for easy comparison.

Table 1: Sample Preparation Parameters

ParameterMethod 1: Fluorescence DetectionMethod 2: UV Detection
Matrix Rat PlasmaRat Plasma
Preparation Technique Protein PrecipitationProtein Precipitation
Precipitating Agent MethanolAcetonitrile
Plasma Volume 50 µL50 µL
Precipitant Volume Not Specified150 µL
Internal Standard EnrofloxacinNot Used
Centrifugation Not Specified12,000 rpm for 3 min
Injection Volume Not Specified5 µL of supernatant

Table 2: Chromatographic Conditions

ParameterMethod 1: Fluorescence DetectionMethod 2: UV Detection
HPLC System Not SpecifiedNot Specified
Column C18Capcell Pak C18
Mobile Phase Not SpecifiedAcetonitrile:Methanol:Phosphate Buffer:1M Tetrabutylammonium Dihydrogenphosphate (18.5:8.5:72:1, by volume)
Flow Rate Not Specified0.25 mL/min
Detection FluorescenceUV
Excitation Wavelength Not Specified-
Emission Wavelength Not Specified-
UV Wavelength -275 nm
Internal Standard Enrofloxacin-

Table 3: Method Validation Parameters

ParameterMethod 1: Fluorescence DetectionMethod 2: UV Detection
Linearity Range 50 - 25,000 ng/mL100 - 20,000 ng/mL
Correlation Coefficient (R²) > 0.999> 0.999
Lower Limit of Quantification (LLOQ) 50 ng/mL[1][2][3]100 ng/mL[4]
Intra-day Accuracy Not Specified8.2% to -1.8% (RE)
Inter-day Accuracy Not Specified8.2% to -1.8% (RE)
Intra-day Precision Not Specified3.8% to 10.6% (CV)
Inter-day Precision Not Specified3.8% to 10.6% (CV)
Recovery Not SpecifiedNot Specified
Stability Stable under tested handling conditions in plasma.[1][2][3]Stock solution, freeze-thaw, short-term, and long-term stability met acceptance criteria.[4]

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection

1. Preparation of Stock and Working Solutions 1.1. Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol). 1.2. Prepare a stock solution of the internal standard (IS), enrofloxacin (1 mg/mL), in a suitable solvent. 1.3. Prepare working solutions of this compound and enrofloxacin by diluting the stock solutions with the mobile phase.

2. Preparation of Calibration Standards and Quality Control (QC) Samples 2.1. Spike blank plasma with appropriate volumes of the this compound working solutions to prepare calibration standards at concentrations of 50, 100, 500, 1000, 5000, and 25,000 ng/mL. 2.2. Spike blank plasma with the this compound working solution to prepare QC samples at low, medium, and high concentrations. 2.3. Add the internal standard working solution to all calibration standards and QC samples.

3. Sample Preparation 3.1. To 50 µL of plasma sample (calibration standard, QC, or unknown), add a specified volume of methanol containing the internal standard. 3.2. Vortex the mixture to precipitate the proteins. 3.3. Centrifuge the samples to pellet the precipitated proteins. 3.4. Transfer the supernatant to an autosampler vial for HPLC analysis.

4. HPLC Analysis 4.1. Set up the HPLC system with the C18 column and the specified mobile phase. 4.2. Set the fluorescence detector to the appropriate excitation and emission wavelengths for this compound and enrofloxacin. 4.3. Inject the prepared samples and acquire the chromatograms.

Protocol 2: HPLC with UV Detection

1. Preparation of Stock and Working Solutions 1.1. Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent. 1.2. Prepare working solutions of this compound by diluting the stock solution with the mobile phase.

2. Preparation of Calibration Standards and Quality Control (QC) Samples 2.1. Spike blank plasma with appropriate volumes of the this compound working solutions to prepare calibration standards at concentrations of 100, 200, 500, 1000, 5000, 10000, and 20000 ng/mL.[4] 2.2. Prepare QC samples at concentrations of 200, 2000, and 20000 ng/mL in blank plasma.[4]

3. Sample Preparation 3.1. To 50 µL of a plasma sample, add 150 µL of acetonitrile.[4] 3.2. Vortex the mixture vigorously to ensure complete protein precipitation. 3.3. Centrifuge the samples at 12,000 rpm for 3 minutes.[4] 3.4. Carefully transfer 5 µL of the clear supernatant into an autosampler vial for injection into the HPLC system.[4]

4. HPLC Analysis 4.1. Equilibrate the Capcell Pak C18 column with the mobile phase (acetonitrile:methanol:phosphate buffer:1M tetrabutylammonium dihydrogenphosphate; 18.5:8.5:72:1, by volume) at a flow rate of 0.25 mL/min.[4] 4.2. Set the UV detector to a wavelength of 275 nm.[4] 4.3. Inject the prepared samples and record the chromatograms for data analysis.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_precipitant Add Precipitating Agent (Methanol or Acetonitrile) plasma->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation C18 Column Separation injection->separation detection Detection (Fluorescence or UV) separation->detection data Data Acquisition detection->data quantification Quantification data->quantification results Pharmacokinetic Analysis quantification->results

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The HPLC methods with fluorescence and UV detection described in this application note are suitable for the quantitative analysis of this compound in plasma. The methods are simple, rapid, and have been validated to be accurate and precise, making them valuable tools for pharmacokinetic and clinical studies of this novel antibiotic. The choice between the two methods will depend on the required sensitivity and the available instrumentation.

References

Zabofloxacin in the Treatment of Community-Acquired Pneumonia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic demonstrating potent in vitro activity against a broad spectrum of respiratory pathogens, including key causative agents of community-acquired pneumonia (CAP). As a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, this compound offers a promising therapeutic option. This document provides a comprehensive overview of the available research on this compound for the treatment of CAP, including its mechanism of action, in vitro activity, clinical trial data, and detailed experimental protocols to guide further research and development. Although a Phase II clinical trial for CAP was terminated without published results, data from a Phase III trial in patients with acute exacerbations of chronic obstructive pulmonary disease (AECOPD) provide valuable insights into its potential efficacy and safety in lower respiratory tract infections.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.[1] Its dual-targeting mechanism contributes to its potent activity, including against some strains resistant to other fluoroquinolones.[2]

zabofloxacin_mechanism cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits bacterial_dna Bacterial DNA dna_gyrase->bacterial_dna Supercoils topoisomerase_iv->bacterial_dna Decatenates dna_replication DNA Replication & Transcription bacterial_dna->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

This compound's dual inhibition of DNA gyrase and topoisomerase IV.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against common causative pathogens of CAP.

Streptococcus pneumoniae

Studies have shown that this compound is highly active against both penicillin-susceptible and penicillin-resistant S. pneumoniae.

OrganismAntimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
S. pneumoniae (invasive isolates)This compound0.0150.025
S. pneumoniae (penicillin-sensitive)This compound-0.03
S. pneumoniae (penicillin-resistant)This compound-0.03
S. pneumoniae (quinolone-resistant)This compound-1

Data sourced from multiple studies.[3][4]

Haemophilus influenzae and Moraxella catarrhalis

Clinical Trial Data

Direct clinical trial data for this compound in the treatment of CAP is limited due to the termination of a Phase II study (NCT01081964) without posted results. However, a Phase III, multicenter, double-blind, randomized, non-inferiority trial (NCT01658020) comparing this compound to moxifloxacin in patients with AECOPD provides the most relevant clinical data.[5]

Phase III AECOPD Trial (NCT01658020) Summary
ParameterThis compoundMoxifloxacin
Dosage 367 mg once daily400 mg once daily
Duration 5 days7 days
Patient Population 345 patients with moderate AECOPD
Clinical Cure Rate (Per-Protocol) 86.7%86.3%
Clinical Cure Rate (Intention-to-Treat) 77.1%77.3%
Microbiological Response Rate 67.4%79.5%
Adverse Drug Reactions 9.7%9.6%

Data from Rhee et al.[5]

A key finding from this trial was a subgroup analysis of patients without chronic bronchitis, which can be considered a proxy for lower respiratory tract infections similar to CAP. In this subgroup, the clinical cure rates were 85.9% for this compound and 84.2% for moxifloxacin, with no statistically significant difference.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinical isolates of CAP pathogens.

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Lysed horse blood (for S. pneumoniae)

  • Haemophilus Test Medium (HTM) for H. influenzae

  • 96-well microtiter plates

  • Bacterial isolates of S. pneumoniae, H. influenzae, and M. catarrhalis

  • Spectrophotometer

Protocol:

  • Isolate Preparation: Culture bacterial isolates on appropriate agar plates overnight at 35-37°C in a CO₂-enriched atmosphere (for S. pneumoniae and H. influenzae).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well of the microtiter plates with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

mic_protocol_workflow start Start isolate_prep Prepare Bacterial Isolates start->isolate_prep inoculum_prep Prepare Inoculum (0.5 McFarland) isolate_prep->inoculum_prep inoculation Inoculate Microtiter Plates inoculum_prep->inoculation drug_dilution Prepare Serial Dilutions of this compound drug_dilution->inoculation incubation Incubate Plates (18-24h, 35-37°C) inoculation->incubation mic_determination Determine MIC incubation->mic_determination end End mic_determination->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Phase III Clinical Trial Protocol for AECOPD (Adapted for CAP Research)

This is a generalized protocol based on the published Phase III trial for AECOPD, which can be adapted for a future CAP study.

Objective: To evaluate the efficacy and safety of this compound compared to a standard-of-care fluoroquinolone (e.g., moxifloxacin or levofloxacin) for the treatment of CAP.

Study Design: A prospective, multicenter, double-blind, double-dummy, randomized, controlled, non-inferiority clinical trial.

Patient Population:

  • Inclusion Criteria:

    • Adult patients (≥18 years) with a clinical diagnosis of CAP.

    • Radiographic evidence of pneumonia.

    • Signs and symptoms of lower respiratory tract infection.

  • Exclusion Criteria:

    • Known or suspected hypersensitivity to fluoroquinolones.

    • Severe renal or hepatic impairment.

    • Pregnancy or lactation.

    • Concomitant use of medications known to prolong the QT interval.

Interventions:

  • Experimental Arm: this compound (e.g., 367 mg) administered orally once daily for 5-7 days.

  • Comparator Arm: Standard-of-care fluoroquinolone (e.g., moxifloxacin 400 mg) administered orally once daily for 7-10 days.

  • A placebo for each active drug will be used to maintain blinding (double-dummy design).

Endpoints:

  • Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit (e.g., 7-14 days after the last dose of study drug).

  • Secondary Endpoints:

    • Microbiological response rate in patients with an identified pathogen.

    • Incidence of treatment-emergent adverse events.

    • Time to defervescence.

    • Length of hospital stay (if applicable).

Statistical Analysis: The primary analysis will be a non-inferiority comparison of the clinical cure rates between the two treatment arms.

clinical_trial_workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization treatment_zab This compound + Moxifloxacin Placebo randomization->treatment_zab treatment_mox Moxifloxacin + This compound Placebo randomization->treatment_mox follow_up Treatment Period (e.g., 5-10 days) treatment_zab->follow_up treatment_mox->follow_up toc_visit Test-of-Cure (TOC) Visit follow_up->toc_visit data_analysis Data Analysis (Non-inferiority) toc_visit->data_analysis results Results data_analysis->results

Generalized workflow for a non-inferiority clinical trial.

Conclusion

This compound demonstrates promising in vitro activity against key CAP pathogens and has shown non-inferiority to moxifloxacin in a clinical trial for AECOPD, a related lower respiratory tract infection. While the absence of direct CAP clinical trial data is a limitation, the available evidence suggests that this compound warrants further investigation as a potential treatment for community-acquired pneumonia. The protocols outlined in this document provide a framework for future preclinical and clinical research to further elucidate its role in this indication.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Zabofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a fourth-generation fluoroquinolone antibiotic with potent bactericidal activity against a broad spectrum of pathogens, including clinically important Gram-positive and Gram-negative bacteria.[1][2] It is particularly noted for its efficacy against respiratory tract pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis.[3][4] The primary mechanism of action of this compound involves the dual inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound leads to double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[1]

Accurate determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This value is critical for assessing the potency of new antimicrobial agents, monitoring the emergence of resistance, and guiding therapeutic choices. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against various bacterial species as reported in published studies. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound 0.25 2 0.03 - 4
Moxifloxacin0.580.06 - 16
Levofloxacin4160.125 - >64
Ciprofloxacin8640.125 - >64
Data sourced from a study on MRSA isolates from a university hospital in Egypt.[6]

Table 2: In Vitro Activity of this compound and Comparators against Quinolone-Susceptible Streptococcus pneumoniae (QSSP)

Antimicrobial AgentMIC₉₀ (mg/L)
This compound 0.03
Gemifloxacin0.03
Moxifloxacin0.25
Sparfloxacin0.5
Ciprofloxacin2
Linezolid1
Synercid1
Data from a study on clinically isolated Streptococcus pneumoniae.

Table 3: In Vitro Activity of this compound and Comparators against Quinolone-Resistant Streptococcus pneumoniae (QRSP)

Antimicrobial AgentMIC Range (mg/L)MIC₉₀ (mg/L)
This compound 0.06 - 2 1.0
Gemifloxacin0.06 - 21.0
Moxifloxacin4 - 88.0
Ciprofloxacin4 - 6464.0
Data from a study on clinically isolated Streptococcus pneumoniae with ciprofloxacin MICs ≥8.0 mg/L.

Experimental Protocols

Protocol for MIC Determination of this compound by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A10 and EUCAST recommendations for broth microdilution.

1. Materials

  • This compound analytical standard

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer). Ensure complete dissolution. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Working Solutions: Prepare serial twofold dilutions of the this compound stock solution in CAMHB to achieve concentrations that are twice the final desired concentrations in the microtiter plate.

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13 for a 1 cm light path). This suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB) to get ~1-2 x 10⁶ CFU/mL, followed by a further dilution as described in the plate preparation step.

4. Microtiter Plate Preparation and Inoculation

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the appropriate this compound working solution to the wells in the first column, resulting in the highest desired concentration.

  • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down to the desired lowest concentration. Discard the final 50 µL from the last dilution well. This will result in 50 µL of varying this compound concentrations in each well.

  • The last two columns of the plate should serve as controls:

    • Growth Control: Wells containing 100 µL of CAMHB with no antibiotic.

    • Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

  • Add 50 µL of the diluted bacterial inoculum (prepared in step 3 to be ~1 x 10⁶ CFU/mL) to each well, except for the sterility control wells. This brings the final volume in each test well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

5. Incubation

  • Seal the microtiter plates with an adhesive plate sealer or place them in a plastic bag to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria. Incubation times and conditions may need to be adjusted for fastidious organisms according to CLSI or EUCAST guidelines.

6. Reading and Interpreting Results

  • After incubation, examine the plates for bacterial growth. The growth control wells should show distinct turbidity. The sterility control wells should remain clear.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined visually by comparing the test wells to the growth and sterility controls. A reading aid, such as a viewing box with a mirror, can be used.

  • If using a plate reader, the MIC can be determined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of the growth observed in the growth control wells.

7. Quality Control

  • Include appropriate ATCC quality control strains with known MIC ranges for this compound in each batch of tests to ensure the accuracy and reproducibility of the results.

Mandatory Visualizations

Signaling Pathway of this compound

Zabofloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Chromosome_Segregation->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock and Working Solutions C Dispense Media and This compound Serial Dilutions into 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Broth microdilution workflow for MIC determination.

References

Application Notes and Protocols for Animal Models in Zabofloxacin Respiratory Tract Infection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic demonstrating potent bactericidal activity against a broad spectrum of respiratory pathogens, including drug-resistant Streptococcus pneumoniae.[1][2] Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3][4] Preclinical evaluation of this compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties in relevant animal models of respiratory tract infection is a critical step in its development. This document provides detailed application notes and protocols for utilizing murine models of Streptococcus pneumoniae-induced pneumonia to study this compound.

Data Presentation

In Vivo Efficacy of this compound in Murine Pneumonia Models

The following tables summarize the quantitative data on the in vivo efficacy of this compound in treating respiratory tract infections in mouse models.

Table 1: Comparative Efficacy of this compound and Moxifloxacin against Penicillin-Resistant Streptococcus pneumoniae (PRSP) in a Murine Respiratory Tract Infection Model

Treatment GroupDosage (mg/kg)Mean Bacterial Load in Lungs (log10 CFU/lung) ± SEM
Control (Untreated)-7.8 ± 0.1
Moxifloxacin506.5 ± 0.2
This compound255.5 ± 0.3*
This compound504.8 ± 0.2**

SEM: Standard Error of the Mean. Data is derived from a study where mice were infected with PRSP and treated with the respective drugs.[1] * p < 0.05, ** p < 0.01 compared with moxifloxacin.

Table 2: In Vivo Protective Effect and Lung Bacterial Clearance against Methicillin-Resistant Staphylococcus aureus (MRSA) in a Systemic Infection Mouse Model

Treatment GroupED₅₀ (mg/kg)Bacterial Count in Lungs (log10 CFU/mL)
This compound29.053.66
Moxifloxacin>1005.21
Levofloxacin>1005.89
Ciprofloxacin>1006.74

ED₅₀ (Median Effective Dose) represents the dose required to protect 50% of the animals from death.[3] While this is a systemic infection model, the lung bacterial count provides relevant data for respiratory infections.

Experimental Protocols

Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of a respiratory tract infection in mice using Streptococcus pneumoniae to evaluate the in vivo efficacy of this compound.

Materials:

  • Streptococcus pneumoniae strain (e.g., a clinically relevant, virulent serotype)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Blood agar plates

  • Phosphate-buffered saline (PBS), sterile

  • Isoflurane or other suitable anesthetic

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • This compound and any comparator antibiotics

  • Vehicle for drug administration (e.g., sterile water, saline)

  • Gavage needles or appropriate administration equipment

  • Surgical instruments for tissue harvesting

  • Stomacher or tissue homogenizer

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate S. pneumoniae from a frozen stock into Todd-Hewitt broth with yeast extract and culture overnight at 37°C in a 5% CO₂ environment.[1]

    • Subculture the bacteria into fresh, pre-warmed broth and grow to a mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).[1]

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU in 50 µL for intranasal inoculation).[5]

  • Induction of Pneumonia:

    • Anesthetize the mice using isoflurane.[5][6]

    • For intranasal inoculation, hold the mouse in a supine position and gently instill 50 µL of the bacterial suspension into the nares.[5]

    • Alternatively, for intratracheal instillation, make a small incision to expose the trachea and inject the bacterial inoculum (e.g., 10⁵ CFUs in 30 µL) directly into the trachea using a fine-gauge needle.[7]

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 2-4 hours), administer this compound or comparator drugs to the treatment groups. Administration can be oral (gavage) or parenteral (e.g., subcutaneous, intraperitoneal).

    • A control group should receive the vehicle only.

    • The dosage and frequency of administration should be based on the pharmacokinetic profile of this compound in mice.

  • Assessment of Efficacy:

    • At specified time points (e.g., 24, 48 hours post-treatment), euthanize the mice.

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the lung homogenate and plate on blood agar plates.

    • Incubate the plates at 37°C with 5% CO₂ for 18-24 hours.[8]

    • Count the number of colonies to determine the bacterial load in the lungs (CFU/lung).

Visualizations

Mechanism of Action of this compound

zabofloxacin_mechanism cluster_bacteria Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start bacterial_prep Prepare S. pneumoniae Inoculum start->bacterial_prep animal_infection Induce Pneumonia in Mice (Intranasal/Intratracheal) bacterial_prep->animal_infection treatment_groups Administer Treatment (this compound, Comparator, Vehicle) animal_infection->treatment_groups monitoring Monitor Animal Health treatment_groups->monitoring euthanasia Euthanize Mice at Predefined Timepoints monitoring->euthanasia tissue_harvest Harvest Lung Tissue euthanasia->tissue_harvest bacterial_quantification Quantify Bacterial Load (CFU/lung) tissue_harvest->bacterial_quantification data_analysis Analyze and Compare Efficacy Data bacterial_quantification->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound efficacy in a mouse pneumonia model.

References

Application Notes and Protocols for Zabofloxacin Administration in Rat Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of zabofloxacin in rat pharmacokinetic (PK) studies, including detailed experimental protocols and a summary of key pharmacokinetic parameters. The information is compiled from various studies to assist in the design and execution of similar preclinical assessments.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following tables summarize the pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single 20 mg/kg dose administered intravenously and orally.

Table 1: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg Dose)

ParameterIntravenous AdministrationOral AdministrationReference
Cmax (Maximum Concentration)Not explicitly stated in reviewed literature1.8 ± 0.8 µg/mL[1]
Tmax (Time to Maximum Concentration)Not applicable (bolus injection)33.8 ± 18.9 minutes[1]
AUC (Area Under the Curve)Not explicitly stated in reviewed literatureNot explicitly stated in reviewed literature
t1/2 (Half-life)107 ± 13.3 minutes (overall)107 ± 13.3 minutes (overall)[1]
Bioavailability (F%) Not applicable27.7%[2][3][4]

Note: The half-life reported is the overall elimination half-life and was not specified for each administration route in the primary source.

Experimental Protocols

Animal Model and Husbandry
  • Species: Sprague-Dawley rats.[5][6]

  • Housing: Animals should be housed in a temperature-controlled environment (20–23°C) with a 12-hour light/dark cycle and provided with standard rat chow and water ad libitum.[3]

  • Acclimatization: Allow for a sufficient period of acclimatization before the study commences.

Drug Formulation and Administration
  • Dose: 20 mg/kg of this compound.[2][3][4]

  • Formulation: this compound is typically dissolved in a suitable vehicle for administration. The exact vehicle should be documented.

Protocol for Intravenous (IV) Administration:

  • Anesthetize the rat using a combination of ketamine and acepromazine administered intramuscularly.[3]

  • Surgically expose the femoral vein and cannulate it with a polyethylene tube (e.g., PE-50).[3]

  • Administer the 20 mg/kg dose of this compound solution as a bolus injection through the cannula.

  • Flush the cannula with a small volume of saline to ensure the complete dose is delivered.

Protocol for Oral (PO) Administration:

  • Gently restrain the rat.

  • Use a suitable oral gavage needle attached to a syringe containing the 20 mg/kg this compound solution.

  • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Observe the animal to ensure proper swallowing and no signs of distress.

Blood Sampling
  • For serial blood sampling, cannulate the femoral artery.[3]

  • Collect blood samples (approximately 120 µL) at predetermined time points (e.g., 0, 1, 3, 10, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.[3]

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.[3]

Bioanalytical Method: Sample Preparation and Analysis

Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of rat plasma, add a precipitating agent, typically methanol.[2][4][5]

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

HPLC with Fluorescence Detection:

  • Column: A reversed-phase C18 column is commonly used.[2][4]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 2.4) is a suitable mobile phase. The ratio may need optimization (e.g., 19:81 v/v for plasma).[3]

  • Flow Rate: A typical flow rate is 1 mL/min.[3]

  • Detection: Fluorescence detection with an excitation wavelength of 263 nm and an emission wavelength of 410 nm.[3]

  • Internal Standard: Enrofloxacin can be used as an internal standard.[2][4]

LC-MS/MS Analysis:

  • Chromatography: Utilize a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[7][8]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for quantification.

  • MRM Transitions: For this compound, the m/z transition of 402 can be monitored. For an internal standard like enrofloxacin, the m/z transition of 360 can be used.[5]

  • MS Parameters:

    • Capillary Voltage: ~3.80 kV[8]

    • Cone Voltage: ~43.00 V[8]

    • The source temperature, desolvation temperature, and gas flow rates should be optimized for the specific instrument.[7]

Visualizations

G cluster_prep Animal Preparation cluster_admin Drug Administration (20 mg/kg) cluster_sampling Sample Collection cluster_analysis Bioanalysis animal_prep Sprague-Dawley Rat anesthesia Anesthesia (Ketamine/Acepromazine) animal_prep->anesthesia cannulation Femoral Artery/Vein Cannulation anesthesia->cannulation iv_admin Intravenous Bolus po_admin Oral Gavage blood_sampling Serial Blood Sampling iv_admin->blood_sampling po_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep storage Storage at -80°C plasma_sep->storage sample_prep Protein Precipitation (Methanol) storage->sample_prep analysis HPLC-Fluorescence or LC-MS/MS Analysis sample_prep->analysis data_analysis Pharmacokinetic Analysis analysis->data_analysis

Caption: Experimental workflow for rat pharmacokinetic studies of this compound.

G This compound This compound (20 mg/kg) Oral Oral Administration This compound->Oral IV Intravenous Administration This compound->IV Absorption GI Absorption Oral->Absorption Bioavailability = 27.7% Systemic_Circulation Systemic Circulation (Plasma) IV->Systemic_Circulation 100% Bioavailability Absorption->Systemic_Circulation Distribution Distribution to Tissues Systemic_Circulation->Distribution Elimination Elimination (Metabolism & Excretion) Systemic_Circulation->Elimination Distribution->Systemic_Circulation

Caption: Logical relationship of this compound administration and disposition.

References

Investigating Zabofloxacin for the Treatment of Neisseria gonorrhoeae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neisseria gonorrhoeae, the causative agent of gonorrhea, has developed resistance to nearly all classes of antibiotics used for treatment, making it a significant public health threat. The pipeline for new antigonococcal agents is limited, necessitating the investigation of existing and novel antimicrobial compounds. Zabofloxacin is a fourth-generation fluoroquinolone with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, makes it a potential candidate for the treatment of N. gonorrhoeae infections, including those resistant to older fluoroquinolones.

This document provides a comprehensive overview of the available information on this compound and its potential application for treating gonorrhea. It includes detailed protocols for in vitro susceptibility testing and presents data in a structured format to aid researchers in their investigations.

Disclaimer: Publicly available data on the in vitro activity (MIC50, MIC90) and clinical efficacy of this compound specifically against Neisseria gonorrhoeae is limited. The following sections provide a framework for investigation based on the known properties of this compound and established methodologies for antimicrobial susceptibility testing of N. gonorrhoeae.

Mechanism of Action of this compound

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

  • DNA Gyrase (a type II topoisomerase): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription.[1]

  • Topoisomerase IV: This enzyme is primarily responsible for the separation of interlinked daughter DNA molecules following replication, enabling proper segregation into daughter cells.[1]

By binding to the enzyme-DNA complex, this compound stabilizes it, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[1] Resistance to fluoroquinolones typically arises from mutations in the genes encoding these enzymes (gyrA, gyrB, parC, and parE), which alter the drug-binding sites.[1]

zabofloxacin_mechanism cluster_bacterium Neisseria gonorrhoeae Cell DNA_Replication Bacterial DNA Replication & Transcription DNA_Gyrase DNA Gyrase (GyrA, GyrB) DNA_Replication->DNA_Gyrase requires Topoisomerase_IV Topoisomerase IV (ParC, ParE) DNA_Replication->Topoisomerase_IV requires Cell_Division Cell Division Topoisomerase_IV->Cell_Division This compound This compound Inhibition_Gyrase Inhibition This compound->Inhibition_Gyrase Inhibition_TopoIV Inhibition This compound->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase DNA_Damage DNA Double-Strand Breaks Inhibition_Gyrase->DNA_Damage Inhibition_TopoIV->Topoisomerase_IV Inhibition_TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Mechanism of action of this compound against Neisseria gonorrhoeae.

Data Presentation

Table 1: In Vitro Activity of Fluoroquinolones Against Neisseria gonorrhoeae
Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
This compound Data not availableData not availableData not available
Ciprofloxacin0.38> 32< 0.002 – > 32[2]
OfloxacinData not availableData not availableData not available
LevofloxacinData not availableData not availableData not available
Delafloxacin0.060.125≤0.001 to 0.25

Note: MIC values can vary depending on the geographic location of isolate collection and the time period of the study.

Table 2: Clinical Efficacy of Antibiotics in the Treatment of Uncomplicated Urogenital Gonorrhea

There are currently no published clinical trial results specifically for this compound in the treatment of uncomplicated gonorrhea. This table serves as a template for how such data would be presented. For illustrative purposes, data from a clinical trial of another novel antibiotic, zoliflodacin, is included.

Treatment RegimenNumber of ParticipantsMicrobiological Cure Rate (Urogenital)Confidence Interval (95%)Adverse EventsReference
This compound (Dose TBD) Data not availableData not availableData not availableData not available
Zoliflodacin (3 g single oral dose)93090.9%88.1-93.3Generally well-tolerated, comparable to control arm[3]
Ceftriaxone (500 mg IM) + Azithromycin (1 g oral)93096.2%92.9-98.3Generally well-tolerated[3]

IM: Intramuscular; TBD: To be determined.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol describes the reference method for determining the MIC of this compound against N. gonorrhoeae.

1. Materials:

  • This compound analytical powder

  • GC agar base

  • Defined growth supplement (e.g., IsoVitaleX™ or equivalent)

  • Neisseria gonorrhoeae isolates (clinical and reference strains, e.g., ATCC 49226)

  • Sterile petri dishes

  • 0.85% saline or appropriate broth for inoculum preparation

  • McFarland turbidity standards (0.5)

  • Inoculator (e.g., Steers replicator)

  • CO2 incubator (35-37°C, 5% CO2)

2. Preparation of Antimicrobial-Containing Agar Plates: a. Prepare GC agar base according to the manufacturer's instructions. Autoclave to sterilize and cool to 48-50°C in a water bath. b. Aseptically add the defined growth supplement to the molten agar. c. Prepare a stock solution of this compound in a suitable solvent and dilute to the desired concentrations. d. Add the appropriate volume of each this compound dilution to individual flasks of molten GC agar to achieve the final desired concentrations (typically in a series of two-fold dilutions, e.g., 0.008 to 16 µg/mL). e. Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature. f. Include a drug-free control plate in each batch.

3. Inoculum Preparation: a. Subculture N. gonorrhoeae isolates on appropriate growth medium (e.g., chocolate agar) and incubate for 18-24 hours at 35-37°C in a 5% CO2 atmosphere. b. Select several colonies and suspend them in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).

4. Inoculation: a. Using a Steers replicator or a calibrated loop, inoculate the surface of the this compound-containing and control agar plates with the prepared bacterial suspension. Each spot should contain approximately 10^4 CFU. b. Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation: a. Incubate the inoculated plates at 35-37°C in a humidified atmosphere with 5% CO2 for 20-24 hours.

6. Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the N. gonorrhoeae isolate. A faint haze or a single colony at the inoculation site is disregarded. b. The growth on the drug-free control plate should be confluent. c. The MIC of the reference strain should fall within the established quality control range.

ast_workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Testing Procedure Prepare_Media Prepare GC Agar with Supplement Pour_Plates Pour Antibiotic-Containing Plates Prepare_Media->Pour_Plates Prepare_Antibiotic Prepare this compound Dilutions Prepare_Antibiotic->Pour_Plates Inoculate_Plates Inoculate Plates with Bacterial Suspension Pour_Plates->Inoculate_Plates Culture_Isolates Subculture N. gonorrhoeae Isolates Prepare_Suspension Prepare Bacterial Suspension Culture_Isolates->Prepare_Suspension Adjust_Turbidity Adjust to 0.5 McFarland Standard Prepare_Suspension->Adjust_Turbidity Adjust_Turbidity->Inoculate_Plates Incubate Incubate at 35-37°C in 5% CO2 Inoculate_Plates->Incubate Read_Results Read MIC Results Incubate->Read_Results

Experimental workflow for antimicrobial susceptibility testing.

Conclusion

This compound, as a fourth-generation fluoroquinolone, holds theoretical promise for the treatment of N. gonorrhoeae. However, a critical gap exists in the publicly available scientific literature regarding its specific in vitro activity and clinical efficacy against this pathogen. The protocols and data presentation frameworks provided in these application notes are intended to guide and facilitate further research into the potential of this compound as a much-needed therapeutic option for gonorrhea. Rigorous in vitro studies to determine its MIC distribution against contemporary clinical isolates and well-designed clinical trials are imperative to ascertain its role in the management of this challenging infection.

References

Application Notes and Protocols for Zabofloxacin in Bacterial Exacerbation of COPD Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zabofloxacin, a novel fluoroquinolone antibiotic, in the context of research on acute bacterial exacerbations of chronic obstructive pulmonary disease (AECOPD). The following sections detail this compound's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and detailed protocols for its investigation.

Introduction to this compound for AECOPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation. Acute exacerbations, often triggered by bacterial infections, are a major cause of morbidity and mortality in COPD patients. Key bacterial pathogens implicated in AECOPD include Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

This compound is a broad-spectrum fluoroquinolone that has demonstrated potent activity against common respiratory pathogens.[1] It targets bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[2] Clinical trials have established its non-inferiority to other respiratory fluoroquinolones, such as moxifloxacin, in treating AECOPD.[2][3]

Mechanism of Action: Targeting Bacterial DNA Replication

This compound exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[2] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.

  • DNA Gyrase Inhibition: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a crucial step for the initiation of DNA replication and transcription. This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[2]

  • Topoisomerase IV Inhibition: Topoisomerase IV is essential for the decatenation, or separation, of interlinked daughter DNA molecules following replication. By inhibiting this enzyme, this compound prevents the segregation of newly replicated chromosomes into daughter cells, thereby halting cell division.[2]

zabofloxacin_mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation This compound This compound dna_gyrase DNA Gyrase (in Gram-negative bacteria) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (in Gram-positive bacteria) This compound->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_division Cell Division topoisomerase_iv->cell_division Enables dna_replication->topoisomerase_iv Leads to bacterial_death Bacterial Cell Death mic_protocol_workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., S. pneumoniae, H. influenzae) Adjust to 0.5 McFarland standard start->prep_bacteria inoculate_plate Inoculate 96-well Microtiter Plate with bacterial suspension and antibiotic dilutions prep_bacteria->inoculate_plate prep_antibiotic Prepare this compound Stock Solution and Serial Dilutions prep_antibiotic->inoculate_plate incubate Incubate Plates (e.g., 35-37°C for 16-20 hours) inoculate_plate->incubate read_results Read and Record MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end clinical_trial_workflow start Patient Screening and Enrollment (AECOPD diagnosis, informed consent) randomization Randomization (1:1) start->randomization zabofloxacin_arm This compound Arm (367 mg once daily for 5 days) randomization->zabofloxacin_arm Group A comparator_arm Comparator Arm (e.g., Moxifloxacin 400 mg once daily for 7 days) randomization->comparator_arm Group B treatment_period Treatment Period zabofloxacin_arm->treatment_period comparator_arm->treatment_period follow_up Follow-up Visits (e.g., End of treatment, Test of cure) treatment_period->follow_up data_analysis Data Analysis (Primary endpoint: Clinical cure rate) follow_up->data_analysis end End of Study data_analysis->end

References

Application Notes and Protocols for Zabofloxacin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Zabofloxacin, a fourth-generation fluoroquinolone antibiotic. Understanding the potential cytotoxic effects of this compound on mammalian cells is crucial for its preclinical safety assessment and further drug development.

Introduction to this compound and its Mechanism of Action

This compound is a potent, broad-spectrum antibiotic that primarily targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair.[1] By inhibiting these enzymes, this compound leads to double-strand breaks in bacterial DNA, ultimately causing bacterial cell death.[1] While highly effective against a wide range of bacteria, it is essential to evaluate its potential off-target effects on mammalian cells.

Fluoroquinolones, as a class, have been reported to exert cytotoxic effects on mammalian cells through various mechanisms, including:

  • Mitochondrial Dysfunction: Inhibition of mammalian topoisomerase II, which is present in mitochondria, can disrupt mitochondrial DNA replication and function.[3] This can lead to impaired energy production and increased production of Reactive Oxygen Species (ROS).[4][5]

  • Induction of Apoptosis: Fluoroquinolones can trigger programmed cell death (apoptosis) through the activation of signaling pathways such as the p53/Bax/Bcl-2 pathway.

  • Cell Cycle Arrest: These compounds can cause cells to halt at specific phases of the cell cycle, preventing proliferation.

These application notes will detail the assays to investigate these potential cytotoxic mechanisms of this compound.

Data Presentation: Comparative Cytotoxicity of Fluoroquinolones

FluoroquinoloneCell LineAssayIC50 (µM)Reference
CiprofloxacinMCF-7 (Breast Cancer)SRB417.4 ± 28.2[6]
CiprofloxacinMRC-5 (Normal Lung Fibroblast)SRB210 ± 4.4[6]
Tetracycline HClMCF-7 (Breast Cancer)SRB443.4 ± 17.2[6]
Tetracycline HClMRC-5 (Normal Lung Fibroblast)SRB382.1 ± 31.0[6]
Nitro-FluoroquinolonesK562 (Leukemia)Not Specified<50[7]
Reduced-FluoroquinolonesA549 (Lung Carcinoma)Not Specified<50[7]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

Here, we provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate. In the presence of active caspases-3 and -7, the substrate is cleaved, releasing a substrate for luciferase that generates a luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Reagent Addition: Allow the plate and the caspase-3/7 reagent to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular levels of reactive oxygen species.

Principle: The assay uses a cell-permeable dye (e.g., DCFH-DA) that is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS). Add 100 µL of the ROS-sensitive dye solution (e.g., 10 µM DCFH-DA in buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Washing: Remove the dye solution and wash the cells twice with the warm buffer.

  • Compound Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a positive control for ROS induction (e.g., hydrogen peroxide).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Readings can be taken at multiple time points.

  • Data Analysis: Calculate the fold-change in fluorescence intensity relative to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

To aid in the understanding of the experimental processes and potential mechanisms of this compound cytotoxicity, the following diagrams are provided.

Zabofloxacin_Mechanism cluster_bacterium Bacterial Cell Zabofloxacin_ext This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Zabofloxacin_ext->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Zabofloxacin_ext->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of this compound's antibacterial action.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Seed Mammalian Cells in 96-well plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24, 48, 72h) treat->incubate viability MTT Assay (Viability) incubate->viability membrane LDH Assay (Membrane Integrity) incubate->membrane apoptosis Caspase-3/7 Assay (Apoptosis) incubate->apoptosis ros ROS Assay (Oxidative Stress) incubate->ros analyze Data Analysis (e.g., IC50 Calculation) viability->analyze membrane->analyze apoptosis->analyze ros->analyze end Assess Cytotoxicity Profile analyze->end

Caption: General workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Potential Target ROS Increased ROS Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c p53 p53 Activation ROS->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential apoptotic signaling pathway induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Zabofloxacin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome Zabofloxacin resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a fourth-generation fluoroquinolone that exhibits potent antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] By binding to the enzyme-DNA complex, this compound stabilizes it, preventing the re-ligation of DNA strands.[1] This leads to double-strand breaks in the bacterial DNA, ultimately causing cell death.[1] Its structural modifications give it enhanced potency against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, compared to earlier-generation fluoroquinolones.[1]

Q2: What are the principal mechanisms by which bacteria develop resistance to this compound and other fluoroquinolones?

Bacterial resistance to fluoroquinolones, including this compound, primarily occurs through two main mechanisms:

  • Target Enzyme Modifications: Spontaneous mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance.[2][3][4] These mutations occur in specific regions known as the quinolone-resistance-determining regions (QRDRs) and alter the drug's binding sites, reducing its efficacy.[5]

  • Reduced Intracellular Drug Accumulation: This is achieved by the overexpression of efflux pumps, which are transport proteins that actively expel antibiotics like this compound from the bacterial cell.[3][6] This prevents the drug from reaching a high enough concentration to inhibit its target enzymes.[7] In some Gram-negative bacteria, reduced drug entry through the outer membrane can also contribute to resistance.[3]

Q3: Is this compound effective against clinical isolates that are already resistant to other fluoroquinolones?

This compound often retains activity against strains resistant to other fluoroquinolones.[5] For instance, against quinolone-resistant S. pneumoniae, this compound (MIC90: 1 mg/L) has been shown to be more active than ciprofloxacin, sparfloxacin, and moxifloxacin.[8] Studies suggest that this compound is a poor substrate for some efflux pumps, which may contribute to its effectiveness against certain resistant strains.[8] However, high-level resistance can still develop, typically requiring multiple mutations in the target enzyme genes.[5][8]

Q4: What are some promising strategies to overcome this compound resistance?

Several innovative strategies are being explored to combat fluoroquinolone resistance:

  • Combination Therapy: Using this compound in combination with other agents can be effective. This includes pairing it with adjuvants like efflux pump inhibitors (EPIs), which block the pumps from expelling the antibiotic, thereby restoring its intracellular concentration and efficacy.[9][10] Another approach is combining antibiotics that target different bacterial pathways to create a synergistic effect.[11][12]

  • Efflux Pump Inhibitors (EPIs): Developing potent and non-toxic EPIs is a major research focus.[13][14] Compounds like reserpine have been used experimentally to demonstrate the role of efflux pumps in resistance and to restore antibiotic susceptibility.[8][14]

  • Novel Drug Delivery Systems (DDS): Advanced DDS, such as liposomes or nanoparticles, can enhance antibiotic bioavailability and biodistribution.[9][13] This "Trojan horse" strategy involves encapsulating the drug in a carrier to achieve more efficient delivery to the infection site, bypassing resistance mechanisms.[9][13]

  • Development of New Quinolones: Research into novel quinolone-like structures, such as quinazolinediones, aims to create drugs that can overcome resistance by establishing different interactions with the target enzymes, independent of the mechanisms that confer resistance to current quinolones.[15]

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentration (MIC) for this compound in a Clinical Isolate.

Possible CauseHow to VerifyRecommended Solution
Target Site Mutations Sequence the Quinolone-Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. Compare the sequence to a susceptible reference strain to identify known resistance-conferring mutations.[2][5]If mutations are present, this is likely the primary resistance mechanism. The isolate is genuinely resistant. Consider testing combination therapies or alternative classes of antibiotics.
Efflux Pump Overexpression Perform an MIC assay in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as reserpine or verapamil. A significant (≥4-fold) reduction in MIC in the presence of the EPI suggests efflux activity.[8][14]The isolate's resistance is at least partially due to efflux. This strain could be a good candidate for testing novel EPIs in combination with this compound.
Plasmid-Mediated Resistance Screen for plasmid-mediated quinolone resistance (PMQR) genes (e.g., qnr genes) using PCR. These genes produce proteins that protect the target enzymes from quinolone inhibition.[2][3]The presence of PMQR genes confers low-level resistance, which can facilitate the selection of higher-level mutational resistance.[2] Note this mechanism in your characterization.

Problem 2: No significant reduction in this compound MIC when using an Efflux Pump Inhibitor (EPI).

Possible CauseHow to VerifyRecommended Solution
Primary Resistance is Target-Mediated As above, sequence the QRDRs of the target genes (gyrA, parC, etc.).[2]If target site mutations are confirmed, the lack of EPI effect is expected. The resistance is not primarily due to efflux.[8]
EPI is Ineffective or Not Broad-Spectrum The isolate may possess an efflux pump from a family that is not inhibited by the specific EPI used (e.g., RND vs. MFS family pumps).[16][17]Test a different class of EPI. If possible, use gene expression analysis (RT-qPCR) to identify which efflux pump genes are overexpressed to select a more targeted inhibitor.
Incorrect EPI Concentration The concentration of the EPI may be too low to be effective or too high, causing toxicity to the bacteria on its own.Perform an MIC assay for the EPI alone to determine its toxicity level. Titrate the EPI concentration in combination with a fixed concentration of this compound to find the optimal synergistic concentration.

Data Presentation

Table 1: Comparative In Vitro Activity (MIC90) of this compound against Streptococcus pneumoniae Isolates

This table summarizes the 90% minimum inhibitory concentration (MIC90) values, representing the concentration required to inhibit the growth of 90% of the tested isolates.

Organism StatusThis compound (mg/L)Ciprofloxacin (mg/L)Moxifloxacin (mg/L)Gemifloxacin (mg/L)
Penicillin-Sensitive S. pneumoniae0.03---
Penicillin-Resistant S. pneumoniae0.03---
Quinolone-Resistant S. pneumoniae16481

Data sourced from a 2016 study on the antimicrobial activity of this compound.[8]

Table 2: Effect of an Efflux Pump Inhibitor (Reserpine) on Fluoroquinolone MICs against Quinolone-Resistant S. pneumoniae

This table illustrates the impact of an EPI on the MICs for several fluoroquinolones, demonstrating that this compound's activity is less affected by these pumps compared to other quinolones.

FluoroquinoloneChange in MIC with ReserpineInterpretation
This compound No change in MIC for all tested isolates.Poor substrate for the efflux pumps present.[8]
Moxifloxacin No change in MIC for all tested isolates.Poor substrate for the efflux pumps present.[8]
Ciprofloxacin 3 out of 22 strains showed a lower MIC.Activity is affected by efflux pumps in some strains.[8]
Gemifloxacin 1 out of 22 strains showed a lower MIC.Activity is affected by efflux pumps in a minority of strains.[8]

Data sourced from a 2016 study on the antimicrobial activity of this compound.[8]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Prepare Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions:

    • Create a series of twofold serial dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, covering a clinically relevant concentration range.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This brings the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay

This assay determines if efflux pump activity contributes to resistance by measuring the MIC of an antibiotic with and without an EPI.

  • Prepare Two Microtiter Plates: Prepare two 96-well plates with serial dilutions of this compound as described in Protocol 1.

  • Add Efflux Pump Inhibitor:

    • To the first plate, add only the this compound dilutions.

    • To the second plate, add a fixed, sub-inhibitory concentration of an EPI (e.g., 20 mg/L of reserpine) to every well that contains the antibiotic and the growth control. The concentration of the EPI should be predetermined to not inhibit bacterial growth on its own.

  • Inoculation and Incubation:

    • Inoculate both plates with the same standardized bacterial suspension as described in Protocol 1.

    • Incubate both plates under identical conditions.

  • Analysis:

    • Determine the MIC of this compound from both plates.

    • A four-fold or greater decrease in the MIC in the plate containing the EPI is considered a positive result, indicating that efflux contributes to the observed resistance.[14]

Visualizations

Zabofloxacin_Mechanism_of_Action_and_Resistance cluster_drug Drug Action cluster_bacterium Bacterial Cell cluster_targets Primary Targets cluster_process Cellular Process cluster_resistance Resistance Mechanisms This compound This compound DNA_Gyrase DNA Gyrase (gyrA/gyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC/parE) This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell_Death DNA_Replication->Cell_Death Leads to Target_Mutation Target Site Mutation (QRDR) Target_Mutation->DNA_Gyrase Alters Target_Mutation->Topo_IV Alters Efflux_Pump Efflux Pump Overexpression Efflux_Pump->this compound

Caption: this compound action and primary resistance mechanisms.

Experimental_Workflow start Obtain Clinical Isolate mic_test Determine this compound MIC (Broth Microdilution) start->mic_test is_resistant Is MIC > Susceptibility Breakpoint? mic_test->is_resistant efflux_assay Perform Efflux Pump Inhibition Assay is_resistant->efflux_assay Yes susceptible Isolate is Susceptible is_resistant->susceptible No check_reduction Significant MIC Reduction? efflux_assay->check_reduction sequence_genes Sequence QRDR of gyrA and parC check_reduction->sequence_genes No efflux_mediated Resistance is Efflux-Mediated check_reduction->efflux_mediated Yes check_mutations Mutations Present? sequence_genes->check_mutations target_mediated Resistance is Target-Mediated check_mutations->target_mediated Yes combined_mech Combined Resistance Mechanisms Likely check_mutations->combined_mech No (Consider other mechanisms)

Caption: Workflow for characterizing this compound resistance.

Troubleshooting_Logic start Start: High this compound MIC test_epi Test with Efflux Pump Inhibitor (EPI) start->test_epi epi_result Did MIC Decrease Significantly (≥4x)? test_epi->epi_result epi_works Conclusion: Efflux is a major resistance factor. epi_result->epi_works Yes epi_fails Hypothesis: Resistance is likely target-mediated. epi_result->epi_fails No action1 Action: Investigate specific pumps; Test novel EPIs. epi_works->action1 test_sequence Sequence QRDR of gyrA/parC genes epi_fails->test_sequence sequence_result Are resistance mutations found? test_sequence->sequence_result mutations_found Conclusion: Target site mutation is the primary mechanism. sequence_result->mutations_found Yes mutations_not_found Hypothesis: EPI ineffective or other mechanisms at play. sequence_result->mutations_not_found No action2 Action: Test novel quinolones or combination therapies. mutations_found->action2 action3 Action: Try different EPIs; Check for PMQR genes. mutations_not_found->action3

Caption: Logical flow for troubleshooting resistance mechanisms.

References

Technical Support Center: Fluoroquinolone Efflux Pump Inhibitor Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Zabofloxacin: As of our latest update, specific research detailing the combination of this compound with efflux pump inhibitors (EPIs) is limited in publicly available literature. However, this compound is a member of the fluoroquinolone class of antibiotics, and extensive research has been conducted on the synergistic effects of other fluoroquinolones with EPIs. The principles, experimental setups, and potential challenges are highly translatable. This technical support center provides guidance based on studies of fluoroquinolones like ciprofloxacin and levofloxacin in combination with various EPIs, offering a valuable resource for researchers investigating this compound in this context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which efflux pump inhibitors potentiate the activity of fluoroquinolones?

A1: Efflux pumps are membrane proteins that actively transport antibiotics, including fluoroquinolones, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-lethal levels.[1][2][3] Efflux pump inhibitors (EPIs) are compounds that block these pumps.[1][4] By inhibiting the efflux mechanism, EPIs increase the intracellular accumulation of the fluoroquinolone, allowing it to reach its target—DNA gyrase and topoisomerase IV—at a concentration sufficient to exert its bactericidal effect.[4][5] This combination can restore the susceptibility of resistant strains and enhance the activity against susceptible ones.

Q2: Which bacterial efflux pumps are commonly associated with fluoroquinolone resistance?

A2: Several families of efflux pumps contribute to fluoroquinolone resistance. The most clinically significant are the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria (e.g., AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa) and the Major Facilitator Superfamily (MFS) in Gram-positive bacteria (e.g., NorA in S. aureus).[2][6] These pumps can often extrude a wide range of structurally diverse compounds, leading to multidrug resistance (MDR).[2][5][7]

Q3: What are some common efflux pump inhibitors studied in combination with fluoroquinolones?

A3: Several compounds have been investigated for their EPI activity. These include:

  • Phenylalanine-arginine β-naphthylamide (PAβN): A well-characterized broad-spectrum EPI primarily used in research settings against RND pumps.[4][8][9][10]

  • Reserpine: An older plant alkaloid known to inhibit MFS pumps, such as NorA in S. aureus.[6]

  • Repurposed Drugs: Recent studies have identified efflux pump inhibitory activity in clinically approved drugs like diclofenac, domperidone, and metformin.[11]

  • Novel Synthetic Compounds: Researchers are actively developing new synthetic EPIs with improved potency and lower toxicity, such as MC-207,110.[12]

Q4: How is synergy between a fluoroquinolone and an efflux pump inhibitor quantified?

A4: The most common method is the checkerboard assay, which is used to determine the Fractional Inhibitory Concentration (FIC) index.[6][9][10] The FIC index is calculated as follows:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The results are interpreted as:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1.0

  • Indifference: 1.0 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results. Inconsistent inoculum density. Improper serial dilutions of the antimicrobial agents. Contamination of bacterial cultures.Standardize the bacterial inoculum to a 0.5 McFarland standard. Use calibrated pipettes and ensure thorough mixing during serial dilutions.[13] Perform regular quality control checks of bacterial strains and media.
No observed synergy (FIC index > 0.5) with a known EPI. The target efflux pump is not the primary resistance mechanism in the test strain. The EPI is not effective against the specific efflux pump in the test organism. The concentration of the EPI used is suboptimal.Confirm the presence and expression level of the target efflux pump gene (e.g., via qPCR).[8] Test the EPI against a known positive control strain that overexpresses the target pump. Perform a dose-response experiment to determine the optimal non-inhibitory concentration of the EPI.
EPI shows intrinsic antimicrobial activity at concentrations used for synergy testing. The EPI itself is toxic to the bacteria at the tested concentrations.Determine the MIC of the EPI alone. For synergy testing, use the EPI at a sub-inhibitory concentration, typically 1/4 or 1/8 of its MIC.
Difficulty interpreting checkerboard assay results. Edge effects in microtiter plates leading to uneven growth. Precipitation of the test compounds in the media.Avoid using the outermost wells of the microtiter plate or fill them with sterile media.[14] Check the solubility of the fluoroquinolone and EPI in the test medium. Consider using a small amount of a non-interfering solvent like DMSO if necessary, with appropriate solvent controls.

Quantitative Data Summary

Table 1: Effect of Efflux Pump Inhibitors on the MIC of Ciprofloxacin against Resistant Bacterial Strains

Bacterial StrainEfflux Pump Inhibitor (EPI)Fold Reduction in Ciprofloxacin MICReference
Staphylococcus aureus SA-1199B (NorA overexpressing)Raloxifene (50 µM)2–4[6]
Staphylococcus aureus SA-1199B (NorA overexpressing)Ezetimibe (50 µM)2–4[6]
Staphylococcus aureus Clinical IsolatesPyrvinium2–32[6]
Carbapenem-resistant Pseudomonas aeruginosaPAβNNot specified, but increased synergy observed[9][10]
Pseudomonas aeruginosa (efflux pump overexpressing)MC-207,11032–64 (for Levofloxacin)[12]

Note: The fold reduction is calculated as the MIC of the fluoroquinolone alone divided by the MIC of the fluoroquinolone in the presence of the EPI.

Experimental Protocols

Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol is adapted from standard methods for determining synergy between two antimicrobial agents.[9][10]

  • Preparation of Reagents:

    • Prepare stock solutions of the fluoroquinolone (e.g., this compound) and the Efflux Pump Inhibitor (EPI) in an appropriate solvent.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the fluoroquinolone and the EPI.

    • The fluoroquinolone is serially diluted along the x-axis (e.g., columns 1-10), while the EPI is serially diluted along the y-axis (e.g., rows A-G).

    • Row H should contain only the fluoroquinolone dilutions (no EPI) to determine its MIC alone.

    • Column 11 should contain only the EPI dilutions (no fluoroquinolone) to determine its MIC alone.

    • Column 12 should contain a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate all wells (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows growth inhibition to determine synergy, additivity, or indifference.

Visualizations

Efflux_Pump_Inhibition cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular Space (Cytoplasm) Fluoroquinolone_out Fluoroquinolone Fluoroquinolone_in Fluoroquinolone Fluoroquinolone_out->Fluoroquinolone_in Passive Diffusion EPI_out EPI Efflux_Pump Efflux Pump (e.g., RND, MFS) EPI_out->Efflux_Pump Inhibition Efflux_Pump->Fluoroquinolone_out Efflux Fluoroquinolone_in->Efflux_Pump Target DNA Gyrase/ Topoisomerase IV Fluoroquinolone_in->Target Target Binding Inhibition Bacterial Death Target->Inhibition Leads to

Caption: Mechanism of Efflux Pump Inhibition to Enhance Fluoroquinolone Activity.

Synergy_Testing_Workflow A Prepare Stock Solutions (Fluoroquinolone & EPI) C Perform 2D Serial Dilutions in 96-Well Plate (Checkerboard) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read MICs for Drugs Alone and in Combination E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Determine Interaction: Synergy, Additive, Indifference G->H

Caption: Experimental Workflow for Checkerboard Synergy Testing.

References

Zabofloxacin HPLC Assay Troubleshooting and Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) assay of zabofloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common analytical challenges. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting section is organized in a question-and-answer format to directly address potential issues you might encounter.

1. Issue: My this compound peak is tailing.

Question: What are the potential causes of peak tailing for this compound and how can I resolve it?

Answer: Peak tailing in HPLC analysis of this compound can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Secondary Silanol Interactions: this compound, a fluoroquinolone, has basic functional groups that can interact with acidic silanol groups on the surface of C18 columns. This is a common cause of peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. A pH of around 3.0 is often effective for fluoroquinolones.[2]

    • Solution 2: Use a Competing Base: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to peak tailing.[3]

    • Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column itself.

  • Inadequate Buffering: An improperly buffered mobile phase can lead to inconsistent ionization of this compound, causing peak tailing.[1]

    • Solution: Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is at least one unit away from the pKa of this compound.[1]

2. Issue: I am observing a fronting peak for this compound.

Question: My this compound peak is exhibiting fronting. What could be the cause and how do I fix it?

Answer: Peak fronting is often an indication of sample overload or issues with the sample solvent.

Troubleshooting Steps:

  • Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a fronting peak shape.[4]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can also cause peak fronting.

    • Solution: This usually indicates a damaged column that needs to be replaced.

3. Issue: An unknown peak is interfering with my this compound peak.

Question: I am seeing an interfering peak that co-elutes with or is very close to my this compound peak. How can I identify and resolve this interference?

Answer: Interference in the this compound HPLC assay can arise from matrix components, degradation products, or contaminants. A systematic approach is necessary to identify and eliminate the source of the interference.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for interfering peaks.

Detailed Steps:

  • Step 1: Identify the Source of Interference.

    • Matrix Effect: Prepare and inject a blank matrix sample (e.g., plasma, urine without this compound).[5][6] If a peak appears at the same retention time as this compound, the interference is from the sample matrix.

    • Degradation Product: this compound, like other fluoroquinolones, can degrade under stress conditions such as acidic or basic hydrolysis, oxidation, or photolysis.[7][8][9] These degradation products can potentially interfere with the analysis.[10]

  • Step 2: Resolve the Interference.

    • For Matrix Interference:

      • Optimize Sample Preparation: Improve the sample clean-up procedure to remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective. For instance, a published method for this compound in plasma involves protein precipitation with methanol, while for bile and urine, deproteinization and extraction with chloroform are used.[11][12][13]

    • For Co-eluting Peaks (Degradation Products or Other Contaminants):

      • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or flow rate can help resolve the co-eluting peaks.

      • Change Column Chemistry: If resolution cannot be achieved by modifying the mobile phase, switching to a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase) may be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products that might interfere with the HPLC assay.[7][14]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and methanol

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acidic and basic solutions, dilute all samples appropriately with the mobile phase, and inject them into the HPLC system to observe any new peaks.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11][12][13]
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., 0.3% triethylamine, pH 3.0)[2]
Flow Rate 1.0 mL/min[10]
Detection Fluorescence (Excitation: 294 nm, Emission: 410 nm) or UV (294 nm)[10][13]
Injection Volume 20 µL[10]
Column Temperature 35°C[10]

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsAdjust mobile phase pH, add a competing base
Column contaminationFlush or replace the column
Peak Fronting Sample overloadReduce sample concentration or injection volume
Incompatible sample solventDissolve sample in mobile phase
Interfering Peaks Matrix effectsOptimize sample preparation (SPE, LLE)
Co-eluting degradation productsModify HPLC method (mobile phase, column)

Signaling Pathways and Logical Relationships

Diagram 1: Logical Flow for Method Modification

MethodModification start Poor Resolution or Peak Shape mobile_phase Adjust Mobile Phase (pH, organic ratio, buffer strength) start->mobile_phase check_resolution Resolution Improved? mobile_phase->check_resolution column_temp Adjust Column Temperature check_resolution->column_temp No success Method Optimized check_resolution->success Yes check_again Resolution Improved? column_temp->check_again change_column Change Column (different selectivity) check_again->change_column No check_again->success Yes change_column->success fail Consult Further

References

Adjusting zabofloxacin concentration for time-kill assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing time-kill assays with zabofloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a time-kill assay?

A time-kill assay, also known as a time-kill analysis, is a laboratory procedure used to assess the in vitro antimicrobial activity of a substance against a specific microorganism over time.[1][2] It helps determine whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[2]

Q2: What is the specific application of a this compound time-kill assay?

A this compound time-kill assay is performed to evaluate its bactericidal efficacy against various pathogens, particularly respiratory tract pathogens like Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis.[3] These assays are crucial for understanding the pharmacodynamics of this compound and its potency against both susceptible and resistant bacterial strains.[4][5]

Q3: How do I determine the appropriate concentrations of this compound for my time-kill assay?

The concentrations of this compound should be based on the Minimum Inhibitory Concentration (MIC) of the specific bacterial strain you are testing.[6] It is common practice to test a range of concentrations, including multiples and fractions of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).[7][8] For some fluoroquinolones, concentrations up to 64x MIC have been used in time-kill experiments.[8]

Q4: What defines "bactericidal activity" in a time-kill assay?

Bactericidal activity is generally defined as a ≥3-log10 reduction (a 99.9% kill) in the number of colony-forming units per milliliter (CFU/mL) from the initial inoculum.[2][9]

Q5: What are the standard sampling time points in a time-kill assay?

Sampling times can vary, but a typical time-kill assay involves multiple time points over a 24-hour period.[2][10] Common sampling intervals include 0, 2, 4, 6, 8, and 24 hours to capture the different phases of bacterial growth and killing.[11]

Troubleshooting Guide

Q1: I am not observing any significant killing effect with this compound, even at concentrations above the MIC. What could be the issue?

  • Incorrect MIC Value: The predetermined MIC for your bacterial strain may be inaccurate. It is advisable to re-determine the MIC before proceeding with the time-kill assay.[6]

  • Bacterial Resistance: The bacterial strain may have developed resistance to this compound. The primary mechanism of fluoroquinolone resistance involves mutations in the quinolone-resistance-determining regions (QRDR) of the gyrase and topoisomerase IV genes.[3]

  • High Initial Inoculum: A very high starting bacterial density can sometimes overwhelm the antimicrobial agent. Ensure your initial inoculum is standardized, typically around 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Drug Degradation: this compound, like other antibiotics, may degrade over the incubation period.[12] Ensure proper storage and handling of the drug stock solution.

Q2: My time-kill curve shows initial killing followed by bacterial regrowth at later time points (e.g., 24 hours). Why is this happening?

This phenomenon can be attributed to several factors:

  • Selection of Resistant Subpopulations: The initial bacterial population may contain a small number of resistant mutants. The antibiotic kills the susceptible bacteria, allowing the resistant ones to multiply.

  • Drug Degradation: The concentration of this compound may decrease over the 24-hour period to sub-inhibitory levels, permitting the surviving bacteria to regrow.[12]

  • Phenotypic Tolerance: Some bacteria can enter a "persister" state where they are metabolically less active and less susceptible to antibiotics, without being genetically resistant.[12]

Q3: My time-kill assay results are highly variable and not reproducible. What are the potential causes?

  • Inconsistent Inoculum Preparation: Variations in the initial bacterial density can significantly impact the outcome. Standardize your procedure for preparing the bacterial suspension.

  • Inaccurate Pipetting: Small errors in pipetting the antibiotic or bacterial culture can lead to large variations in the final results. Ensure your pipettes are calibrated and use proper technique.

  • Inadequate Mixing: Ensure the culture is well-mixed at the start of the experiment and before each sampling to get a homogenous suspension.

  • Differences in Media: Minor variations in media preparation can affect bacterial growth and antibiotic activity.[6]

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Streptococcus pneumoniae
Organism (No. of Strains)AntibioticMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Penicillin-Susceptible S. pneumoniae (PSSP) This compound--0.03
Ciprofloxacin--2
Moxifloxacin--0.25
Gemifloxacin--0.03
Penicillin-Intermediate S. pneumoniae (PISP) This compound--0.03
Ciprofloxacin--2
Moxifloxacin--0.25
Gemifloxacin--0.03
Penicillin-Resistant S. pneumoniae (PRSP) This compound--0.03
Ciprofloxacin--2
Moxifloxacin--0.25
Gemifloxacin--0.03
Quinolone-Resistant S. pneumoniae (QRSP) (22) This compound0.06–20.251
Ciprofloxacin4–643264
Moxifloxacin2–848
Gemifloxacin0.06–20.251

Data sourced from:[4][5]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration that is a multiple of the highest concentration to be tested.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain the desired concentration range.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Inoculation: Add the diluted bacterial suspension to each well (except the sterility control).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

Protocol 2: Time-Kill Assay
  • Preparation:

    • Prepare flasks containing CAMHB with the desired concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, 4x MIC).

    • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in each flask.

  • Time Zero (T=0) Sampling: Immediately after adding the inoculum to the flasks, take a sample from each flask. This is your T=0 time point.

  • Serial Dilution and Plating:

    • Perform serial 10-fold dilutions of the collected sample in a sterile saline or broth.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the flasks at 35-37°C, usually with shaking for aeration.

  • Subsequent Sampling: Repeat the sampling, dilution, and plating process at predetermined time points (e.g., 2, 4, 6, 8, and 24 hours).[2][13]

  • Colony Counting: After 18-24 hours of incubation of the plates, count the number of colonies (CFU) on plates that have a countable number (typically 30-300 colonies).

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time to generate the time-kill curves.[13]

Visualizations

Time_Kill_Assay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_media Prepare Media with This compound Concentrations inoculate Inoculate Flasks prep_media->inoculate prep_inoculum Prepare & Standardize Bacterial Inoculum prep_inoculum->inoculate t0_sample T=0 Sampling inoculate->t0_sample incubate Incubate Flasks (e.g., 37°C with shaking) inoculate->incubate serial_dilute Serial Dilution t0_sample->serial_dilute T=0 Sample subsequent_sample Sample at Predetermined Time Points (2, 4, 6, 24h) incubate->subsequent_sample subsequent_sample->serial_dilute Time-Point Samples plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_curves Calculate CFU/mL & Plot Time-Kill Curves count_colonies->plot_curves

Caption: Workflow for a standard time-kill assay experiment.

Troubleshooting_Time_Kill_Assay start Unexpected Time-Kill Assay Results no_killing No Significant Killing Observed? start->no_killing regrowth Bacterial Regrowth at Later Time Points? start->regrowth reproducibility Results Not Reproducible? start->reproducibility check_mic Re-determine MIC no_killing->check_mic Yes check_resistance Test for Resistance (e.g., QRDR mutations) no_killing->check_resistance Yes check_inoculum_high Verify Inoculum Density no_killing->check_inoculum_high Yes check_drug_stability Assess Drug Stability Over 24h regrowth->check_drug_stability Yes check_resistant_subpop Plate on Antibiotic-Containing Agar to Check for Mutants regrowth->check_resistant_subpop Yes check_pipetting Verify Pipette Calibration & Technique reproducibility->check_pipetting Yes check_inoculum_prep Standardize Inoculum Preparation Protocol reproducibility->check_inoculum_prep Yes check_mixing Ensure Adequate Mixing of Cultures reproducibility->check_mixing Yes

Caption: Troubleshooting guide for common time-kill assay issues.

References

Minimizing adverse effects of Zabofloxacin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Zabofloxacin Animal Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential adverse effects of this compound in preclinical animal models. The following information is curated from available research and should be used in conjunction with your institution's established animal care and use protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported adverse effects of this compound in animal studies?

A1: Based on available data, the most noted adverse effects in animal studies with this compound are gastrointestinal issues, specifically vomiting, particularly in dogs.[1] One review of novel fluoroquinolones also mentioned subacute toxicity manifesting as atrophy of endocrine organs and vomitus in dogs.[2] While specific data for this compound is limited, the broader class of fluoroquinolones is associated with a range of adverse effects in animals, including chondrotoxicity (cartilage damage) in juvenile animals, phototoxicity, neurotoxicity, and cardiovascular effects such as QT interval prolongation.[3][4][5] It is noteworthy that one review indicated a lack of long QT-syndrome with this compound in animal studies.[2]

Q2: Are there specific animal species that are more susceptible to this compound's adverse effects?

A2: Dogs have been identified as a sensitive species to the gastrointestinal effects of this compound, particularly vomiting.[1] Generally, for the fluoroquinolone class, dogs are considered a sensitive species for chondrotoxicity, especially juvenile dogs.[5][6]

Q3: Is there a known dose-dependent relationship for the adverse effects of this compound?

A3: Yes, a pharmacokinetic study in rats noted that higher doses of this compound in dogs resulted in vomiting.[1] This is a common characteristic for many drug-related adverse effects. Establishing a clear dose-response relationship for all potential adverse effects in your specific animal model is a critical component of preclinical safety evaluation.

Q4: Can co-administration of other agents mitigate this compound-induced toxicities?

Q5: What is the current understanding of the mechanisms behind fluoroquinolone-induced toxicities?

A5: The primary antibacterial action of this compound and other fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] However, their adverse effects in mammals are thought to arise from off-target effects. Proposed mechanisms for common fluoroquinolone toxicities include:

  • Chondrotoxicity: Disruption of cartilage matrix synthesis and induction of chondrocyte apoptosis.

  • Phototoxicity: Drug-sensitized generation of reactive oxygen species (ROS) upon exposure to UV light, leading to cellular damage.

  • Neurotoxicity: Potential for antagonism of the GABAa receptor and potentiation of the NMDA receptor.

  • Cardiotoxicity (QT prolongation): Blockade of the hERG potassium channel in cardiac myocytes.

  • Genotoxicity: Some studies suggest certain fluoroquinolones can induce DNA damage through intercalation and oxidative stress.[8]

Troubleshooting Guides

Issue 1: Gastrointestinal Distress (Vomiting, Diarrhea)
Potential Cause Troubleshooting/Mitigation Strategy
High single dose- Divide the daily dose into smaller, more frequent administrations. - Consider a dose-ranging study to identify the maximum tolerated dose (MTD).
Rapid intravenous infusion- Slow the rate of infusion. - Ensure the drug is appropriately diluted.
Direct irritation to GI mucosa (oral administration)- Administer with a small amount of palatable food (note: this may alter pharmacokinetics and should be consistent across all study animals). - Consider formulating the drug in a vehicle that is less irritating to the gastric mucosa.
Dysbiosis- Monitor for changes in fecal consistency and consider microbiome analysis if severe or prolonged. - Probiotics may be considered, but their impact on the study outcomes should be carefully evaluated.
Issue 2: Suspected Chondrotoxicity in Juvenile Animals
Potential Cause Troubleshooting/Mitigation Strategy
Age-related sensitivity- Use skeletally mature animals if the study design permits. - If juvenile animals are required, use the lowest effective dose and for the shortest duration possible.
High drug exposure in joints- Conduct pharmacokinetic studies to understand drug concentrations in synovial fluid. - Monitor animals closely for any signs of lameness, joint swelling, or pain.
Drug-induced cartilage damage- At necropsy, carefully examine articular cartilage of weight-bearing joints. - Histopathological evaluation of joint tissues is recommended.
Issue 3: Potential for Phototoxicity
Potential Cause Troubleshooting/Mitigation Strategy
UV light exposure- House animals in facilities with controlled lighting that minimizes or eliminates UV spectrum light. - If UV exposure is unavoidable, ensure it is consistent for all animals in the study.
Drug accumulation in skin- Be aware of the potential for skin reactions, especially in sparsely furred areas. - Document and photograph any skin lesions.
Issue 4: Cardiovascular (QT Interval) Concerns
Potential Cause Troubleshooting/Mitigation Strategy
hERG channel inhibition- While one review suggests this compound has a low risk of QT prolongation, it is a known class effect of fluoroquinolones.[2] - For definitive studies, consider telemetry monitoring to assess ECG parameters, particularly the QT interval corrected for heart rate (QTc).[9][10]
Co-administration with other QT-prolonging drugs- Review all concomitant medications and avoid those with known effects on QT interval.
Electrolyte imbalances- Ensure animals are adequately hydrated and have normal electrolyte levels, as imbalances can exacerbate QT prolongation.

Quantitative Data Summary

Specific quantitative data on the incidence of adverse effects for this compound in animal studies is limited in publicly available literature. The following table provides a general overview of adverse effects noted for this compound and other fluoroquinolones.

Adverse EffectDrugAnimal ModelDoseIncidence/ObservationsReference
Gastrointestinal This compoundDogHigh dosesVomiting[1]
This compoundDogNot specifiedVomitus
Endocrine This compoundDogNot specifiedAtrophy of endocrine organs (subacute toxicity)[2]
Cardiovascular This compoundAnimal studiesNot specifiedLack of long QT-syndrome[2]
MoxifloxacinDogNot specifiedConcentration-dependent QTc prolongation[10]
Chondrotoxicity OfloxacinJuvenile Rat & DogAge- and dose-relatedBlisters, erosion, increased synovial fluid[5]
OfloxacinImmature animalsNot specifiedErosions and blisters in articular cartilage[6]
Reproductive NorfloxacinMonkey10x human doseEmbryonic loss
LevofloxacinRat810 mg/kgDecreased fetal body weight, increased mortality
Genotoxicity Various FluoroquinolonesIn vitro/In silico>50 µg/mLDNA-damaging properties[8]

Experimental Protocols

Detailed experimental protocols for minimizing this compound-specific adverse effects are not extensively published. However, based on general principles of toxicology and pharmacology, the following outlines a methodological approach for a key experiment.

Protocol: Dose-Ranging Study to Determine the Maximum Tolerated Dose (MTD) of Oral this compound in Beagle Dogs

  • Animals: Use an equal number of male and female healthy, young adult (skeletally mature) beagle dogs. Acclimatize animals to the facility for at least 7 days before the study begins.

  • Housing: House animals individually in cages that allow for daily observation. Maintain a 12-hour light/12-hour dark cycle.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: Low dose this compound.

    • Group 3: Mid dose this compound.

    • Group 4: High dose this compound.

    • (Dose selection should be based on previously available pharmacokinetic and efficacy data).

  • Administration: Administer this compound orally once daily for a predetermined period (e.g., 7 or 14 days).

  • Observations:

    • Clinical Signs: Observe animals at least twice daily for any clinical signs of toxicity, including but not limited to emesis, changes in feces, changes in activity, and neurological signs.

    • Body Weight: Record body weight prior to the first dose and at least twice weekly thereafter.

    • Food Consumption: Measure food consumption daily.

  • Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-dependent changes. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 10% body weight loss, significant changes in clinical pathology, or overt signs of distress).

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_monitoring Monitoring Phase cluster_post_study Post-Study Analysis acclimatization Animal Acclimatization baseline_data Baseline Data Collection (Weight, Blood, Urine) acclimatization->baseline_data dose_groups Randomization to Dose Groups baseline_data->dose_groups daily_dosing Daily Oral Administration of this compound dose_groups->daily_dosing daily_observation Daily Clinical Observation (Vomiting, Feces, Behavior) daily_dosing->daily_observation weekly_measurements Weekly Measurements (Body Weight, Food Intake) daily_dosing->weekly_measurements final_data Final Data Collection (Blood, Urine) weekly_measurements->final_data necropsy Gross Necropsy final_data->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis and MTD Determination histopathology->data_analysis

Caption: Workflow for a dose-ranging toxicity study.

signaling_pathway cluster_cell Mammalian Cell cluster_mito Mitochondrion cluster_nucleus Nucleus FQ Fluoroquinolone (e.g., this compound) ROS Reactive Oxygen Species (ROS) FQ->ROS Generation Topoisomerase Mitochondrial Topoisomerase II FQ->Topoisomerase Inhibition Mito_DNA mtDNA Apoptosis Apoptosis Mito_DNA->Apoptosis Depletion leads to ROS->Mito_DNA Damage Nuclear_DNA Nuclear DNA ROS->Nuclear_DNA Damage Cell_Damage Cellular Damage ROS->Cell_Damage Topoisomerase->Mito_DNA Relaxation (impaired) Nuclear_DNA->Apoptosis Damage leads to Cell_Damage->Apoptosis

Caption: Proposed mechanism of fluoroquinolone-induced mitochondrial toxicity.

References

Technical Support Center: Enhancing Zabofloxacin Potency Against Gram-negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the potency of zabofloxacin against Gram-negative pathogens. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: While this guide provides a framework for experimentation, publicly available data on the synergistic effects of this compound in combination with other agents against specific Gram-negative pathogens is limited. The tables and examples provided are illustrative and intended to guide researchers in structuring their own experiments and data.

Troubleshooting Guides

This section addresses common issues that may arise during experiments aimed at potentiating this compound.

Problem Possible Cause Troubleshooting Steps
No synergistic effect observed between this compound and a β-lactam antibiotic against Pseudomonas aeruginosa. The isolate may possess resistance mechanisms that are not overcome by this combination, such as specific β-lactamases (e.g., metallo-β-lactamases) that are not inhibited by the partner agent, or overexpression of efflux pumps that expel both drugs.1. Verify the β-lactamase profile of your isolate. 2. Consider using a β-lactamase inhibitor in combination. 3. Test for efflux pump activity using a known inhibitor like Phenylalanine-Arginine β-Naphthylamide (PAβN). 4. Evaluate a different class of antibiotic in combination with this compound, such as an aminoglycoside.
High variability in Minimum Inhibitory Concentration (MIC) results for this compound. Inconsistent inoculum preparation is a common cause of variable MIC results. Contamination of the bacterial culture can also lead to inaccurate readings.1. Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard before each experiment. 2. Perform a purity check of your bacterial culture before setting up the MIC assay. 3. Use a fresh, validated batch of this compound and other antibiotics.
Antagonistic effect observed in a checkerboard assay. Some antibiotic combinations can have antagonistic interactions. This can occur if the mechanism of action of one drug interferes with the other.1. Carefully re-calculate the Fractional Inhibitory Concentration (FIC) index. 2. Review the literature for known antagonisms between the classes of antibiotics you are testing. 3. Consider a time-kill assay to further investigate the interaction over time.
The efflux pump inhibitor (EPI) shows intrinsic antibacterial activity. Some EPIs can have their own antibacterial effect, which can complicate the interpretation of synergy results.1. Determine the MIC of the EPI alone against your test organism. 2. In your synergy assays, use the EPI at a sub-inhibitory concentration (typically 1/4 or 1/8 of its MIC).

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound action against Gram-negative bacteria?

This compound is a fourth-generation fluoroquinolone that primarily targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] By inhibiting these enzymes, this compound disrupts DNA replication, repair, and recombination, leading to bacterial cell death.[1][2]

2. Why is this compound's potency sometimes limited against Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii?

Gram-negative bacteria have several intrinsic and acquired resistance mechanisms that can reduce the effectiveness of fluoroquinolones like this compound. These include:

  • Target site mutations: Alterations in the genes encoding DNA gyrase and topoisomerase IV can reduce the binding affinity of this compound.

  • Reduced permeability: The outer membrane of Gram-negative bacteria can limit the entry of antibiotics. Changes in porin channels can further restrict uptake.

  • Efflux pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to fluoroquinolone resistance in these pathogens.

3. What are the main strategies to enhance this compound's potency against resistant Gram-negative bacteria?

The two primary strategies are:

  • Combination Therapy: Using this compound in conjunction with another antibiotic from a different class (e.g., a β-lactam or an aminoglycoside). This can create a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.[3]

  • Efflux Pump Inhibition: Co-administering this compound with an efflux pump inhibitor (EPI). The EPI blocks the efflux pump, leading to an increased intracellular concentration of this compound.[4]

4. How can I experimentally determine if a combination of this compound and another antibiotic is synergistic?

The checkerboard assay is a common in vitro method to assess antibiotic synergy. This technique involves testing a range of concentrations of two drugs, both alone and in combination, to determine the MIC of each drug in the presence of the other. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

5. What is the Fractional Inhibitory Concentration (FIC) index and how is it interpreted?

The FIC index is calculated as follows:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The interpretation is generally:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Data Presentation

The following tables are templates to guide researchers in presenting their experimental data.

Table 1: Example of MIC Data for this compound and a Partner Antibiotic against Gram-negative Isolates

IsolateThis compound MIC (µg/mL)Partner Drug MIC (µg/mL)
P. aeruginosa PAO1DataData
A. baumannii ATCC 19606DataData
K. pneumoniae Clinical Isolate 1DataData

Table 2: Example of Checkerboard Assay Results for this compound in Combination with a Partner Antibiotic

IsolateThis compound MIC in Combination (µg/mL)Partner Drug MIC in Combination (µg/mL)FIC IndexInterpretation
P. aeruginosa PAO1DataDataCalculated ValueSynergy/Additive/Antagonism
A. baumannii ATCC 19606DataDataCalculated ValueSynergy/Additive/Antagonism
K. pneumoniae Clinical Isolate 1DataDataCalculated ValueSynergy/Additive/Antagonism

Table 3: Example of the Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC

IsolateThis compound MIC (µg/mL)This compound MIC + EPI (µg/mL)Fold-change in MIC
P. aeruginosa PAO1DataDataCalculated Value
A. baumannii ATCC 19606DataDataCalculated Value
K. pneumoniae Clinical Isolate 1DataDataCalculated Value

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol outlines the steps for performing a checkerboard assay to determine the synergistic potential of this compound with a partner antibiotic.

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent at a concentration of 10 mg/mL.

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 colonies and inoculate into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Checkerboard Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, prepare serial two-fold dilutions of this compound.

    • Along the y-axis, prepare serial two-fold dilutions of the partner antibiotic.

    • The final plate should contain wells with each drug alone, combinations of both drugs at varying concentrations, and a growth control well (no antibiotics).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • Determine the MIC of each drug alone and in each combination.

  • Calculating the FIC Index:

    • Use the formula provided in the FAQ section to calculate the FIC index for each combination that shows growth inhibition. The FIC index for the combination that results in the lowest value is reported.

Visualizations

Combination_Therapy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Isolate D Determine MIC of each drug alone A->D B This compound Stock B->D C Partner Drug Stock C->D E Perform Checkerboard Assay D->E F Determine MIC in combination E->F G Calculate FIC Index F->G H Interpret Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow for assessing antibiotic synergy using the checkerboard method.

Efflux_Pump_Inhibition cluster_cell Gram-negative Bacterium Z This compound Pump Efflux Pump (e.g., RND) Z->Pump Efflux Target DNA Gyrase/ Topoisomerase IV Z->Target Inhibition EPI Efflux Pump Inhibitor (EPI) EPI->Pump Blocks Pump->Z_out Expulsion Z_in->Z Entry

Caption: Mechanism of an efflux pump inhibitor enhancing this compound activity.

Zabofloxacin_Signaling_Pathway This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling DNA_Decatenation Daughter Chromosome Separation Topo_IV->DNA_Decatenation DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Cell_Division Cell Division DNA_Decatenation->Cell_Division Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Cell_Division->Cell_Death Inhibition leads to

Caption: this compound's mechanism of action targeting bacterial DNA replication.

References

Validation & Comparative

Zabofloxacin and Moxifloxacin in the Treatment of COPD Exacerbations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head clinical trial and in-vitro data provide insights into the comparable efficacy and safety of zabofloxacin and moxifloxacin for managing acute exacerbations of chronic obstructive pulmonary disease (COPD). While both fluoroquinolones demonstrate potent antibacterial activity against key respiratory pathogens, nuanced differences in their clinical and microbiological profiles warrant consideration by researchers and drug development professionals.

This guide provides a comprehensive comparison of this compound and moxifloxacin for the treatment of COPD exacerbations, drawing upon data from a pivotal Phase III non-inferiority clinical trial and supporting in-vitro studies. The objective is to present a clear, data-driven overview to inform research, clinical development, and decision-making in the field of respiratory medicine.

Efficacy in Treating COPD Exacerbations

A prospective, multicenter, double-blind, double-dummy, randomized, controlled, Phase III non-inferiority clinical trial provides the most direct evidence for comparing this compound and moxifloxacin in the management of moderate COPD exacerbations.[1][2]

Clinical Response

The clinical efficacy of a 5-day course of oral this compound (367 mg once daily) was found to be non-inferior to a 7-day course of oral moxifloxacin (400 mg once daily).[1][2] The clinical cure rates in the per-protocol (PP) analysis at the test-of-cure (TOC) visit were nearly identical, with this compound achieving an 86.7% cure rate compared to 86.3% for moxifloxacin.[1][2] The intention-to-treat (ITT) analysis also demonstrated comparable clinical cure rates of 77.1% for this compound and 77.3% for moxifloxacin.[1][2]

Efficacy Endpoint This compound (367 mg once daily for 5 days) Moxifloxacin (400 mg once daily for 7 days) Statistical Analysis
Clinical Cure Rate (PP Analysis at TOC) 86.7% (124/143)86.3% (113/131)Rate Difference: 0.4% (95% CI: -7.7% to 8.6%)
Clinical Cure Rate (ITT Analysis at TOC) 77.1% (135/175)77.3% (129/167)Rate Difference: -0.2% (95% CI: -9.0% to 8.8%)

Table 1: Clinical Efficacy of this compound vs. Moxifloxacin in COPD Exacerbation.[1][2]

Microbiological Response

In terms of overall microbiological response, which includes eradication or presumed eradication of the causative pathogen, moxifloxacin showed a numerically higher favorable response rate, although the difference was not statistically significant.[1] The favorable microbiological response rate for this compound was 67.4%, compared to 79.5% for moxifloxacin (P=0.22).[1]

Microbiological Endpoint This compound Moxifloxacin P-value
Favorable Microbiological Response Rate 67.4%79.5%0.22

Table 2: Overall Microbiological Response.[1]

In Vitro Activity Against Respiratory Pathogens

Both this compound and moxifloxacin exhibit potent in-vitro activity against the most common bacterial pathogens implicated in COPD exacerbations: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

This compound has demonstrated particularly strong activity against S. pneumoniae, including penicillin-resistant strains.[3] Against quinolone-resistant S. pneumoniae, this compound's activity was comparable to gemifloxacin and superior to ciprofloxacin and moxifloxacin.[3] Studies have shown that fluoroquinolones, as a class, are effective in eradicating H. influenzae in individuals with COPD.[4]

Pathogen This compound MIC90 (µg/mL) Moxifloxacin MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible) 0.030.25
Streptococcus pneumoniae (penicillin-resistant) 0.03Not specified
Streptococcus pneumoniae (quinolone-resistant) 1.08.0
Haemophilus influenzae Not specified0.06
Moraxella catarrhalis Not specified0.125

Table 3: In Vitro Activity (MIC90) of this compound and Moxifloxacin Against Key Respiratory Pathogens.[3][5] (Note: Direct comparative MIC90 values for H. influenzae and M. catarrhalis were not available in the reviewed literature.)

Safety and Tolerability Profile

The safety profiles of this compound and moxifloxacin in the treatment of COPD exacerbations were found to be comparable in the Phase III clinical trial.[1] The incidence of adverse drug reactions was nearly identical between the two treatment groups.[1]

Safety Endpoint This compound Moxifloxacin P-value
Adverse Drug Reactions 9.7%9.6%0.97
Dropout Rate due to Adverse Events 0% (0/175)1.8% (3/167)0.12

Table 4: Safety and Tolerability of this compound vs. Moxifloxacin.[1]

Mechanism of Action

Both this compound and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, both drugs lead to breaks in the bacterial DNA, ultimately causing cell death.

This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase inhibits Moxifloxacin->Topoisomerase_IV inhibits Replication Replication DNA_Gyrase->Replication Transcription Transcription DNA_Gyrase->Transcription Repair Repair DNA_Gyrase->Repair Topoisomerase_IV->Replication Cell_Death Bacterial Cell Death

Figure 1: Mechanism of Action of this compound and Moxifloxacin

Experimental Protocols

Phase III Non-Inferiority Trial Methodology

The pivotal comparative study was a prospective, multicenter, double-blind, double-dummy, randomized, controlled, parallel-group, Phase III, non-inferiority clinical trial.[1][2]

  • Participants: 345 patients with a moderate exacerbation of COPD were enrolled from 31 university hospitals.[1][2]

  • Intervention:

    • This compound group: 367 mg of oral this compound once daily for 5 days, plus a placebo for moxifloxacin for 7 days.[1]

    • Moxifloxacin group: 400 mg of oral moxifloxacin once daily for 7 days, plus a placebo for this compound for 5 days.[1]

  • Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the test-of-cure visit (7-14 days after the last dose of the study drug).[1]

  • Microbiological Assessment: Sputum samples were collected for culture and susceptibility testing at the screening visit and, if possible, at the end-of-treatment and test-of-cure visits.[1]

Start Enrollment of 345 COPD Exacerbation Patients Randomization Randomization Start->Randomization Zabofloxacin_Arm This compound Group (n=175) 367 mg/day for 5 days + Moxifloxacin Placebo Randomization->Zabofloxacin_Arm Moxifloxacin_Arm Moxifloxacin Group (n=167) 400 mg/day for 7 days + this compound Placebo Randomization->Moxifloxacin_Arm Treatment_Phase Treatment Period Zabofloxacin_Arm->Treatment_Phase Moxifloxacin_Arm->Treatment_Phase Follow_up Follow-up Visits (End of Treatment & Test of Cure) Treatment_Phase->Follow_up Analysis Efficacy and Safety Analysis Follow_up->Analysis

Figure 2: Phase III Clinical Trial Workflow

Conclusion

Based on the available evidence, this compound administered for 5 days is clinically non-inferior to a 7-day course of moxifloxacin for the treatment of moderate COPD exacerbations, with a comparable safety profile. While moxifloxacin showed a trend towards a higher overall microbiological response rate in the head-to-head trial, in-vitro data suggests that this compound possesses potent activity, particularly against S. pneumoniae, including resistant strains.

For researchers and drug development professionals, these findings suggest that this compound is a viable alternative to moxifloxacin. Further research could focus on elucidating the pathogen-specific eradication rates of this compound in a clinical setting and conducting direct comparative pharmacokinetic and pharmacodynamic studies to better understand the nuances between these two fluoroquinolones in the context of COPD. The shorter treatment duration of this compound may also offer advantages in terms of patient adherence and potentially reducing the risk of antimicrobial resistance.

References

Zabofloxacin vs. Levofloxacin: A Comparative Analysis of Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Zabofloxacin and Levofloxacin against Methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical practice. The following sections present a comprehensive overview of their comparative in vitro and in vivo activities, mechanisms of action, and the experimental protocols used to derive these findings.

Executive Summary

This compound, a novel fluoroquinolone, demonstrates superior potency against MRSA isolates compared to Levofloxacin. Studies indicate that this compound has lower Minimum Inhibitory Concentrations (MIC) and a more potent protective effect in animal models of systemic infection. This heightened efficacy is attributed to its dual-targeting mechanism of action, which may also reduce the likelihood of resistance development.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and Levofloxacin against MRSA.

Table 1: In Vitro Activity Against 116 Clinical MRSA Isolates[1]
Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Susceptibility (%)
This compound 0.2520.03 – 461.2
Levofloxacin 4160.125 – >64Not specified

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vivo Efficacy in a Murine Systemic Infection Model[1]
Antimicrobial AgentMIC of Test Strain (µg/mL)ED50 (mg/kg)Lung Bacterial Count (log10 CFU/mL)
This compound 0.0629.053.66
Levofloxacin Not specified>40Not specified

ED50 is the effective dose required to protect 50% of the infected mice.

Mechanism of Action

Both this compound and Levofloxacin are fluoroquinolones that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3][4] However, the specifics of their interactions with these targets contribute to their differential efficacy.

This compound is a fourth-generation fluoroquinolone that effectively inhibits both DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism is believed to contribute to its enhanced potency and a lower propensity for resistance development compared to earlier-generation fluoroquinolones.[1]

Levofloxacin, a third-generation fluoroquinolone, also inhibits DNA gyrase and topoisomerase IV.[2][3][4] In Gram-positive bacteria like S. aureus, most quinolones have a primary affinity for topoisomerase IV.[5] Resistance to Levofloxacin can arise from mutations in the genes encoding these enzymes.[3]

G cluster_this compound This compound cluster_levofloxacin Levofloxacin Z This compound Z_DNA_Gyrase Inhibits DNA Gyrase (Topoisomerase II) Z->Z_DNA_Gyrase Z_Topo_IV Inhibits Topoisomerase IV Z->Z_Topo_IV Z_Replication Blocks DNA Replication & Repair Z_DNA_Gyrase->Z_Replication Z_Topo_IV->Z_Replication Z_Death Bacterial Cell Death Z_Replication->Z_Death L Levofloxacin L_DNA_Gyrase Inhibits DNA Gyrase (Topoisomerase II) L->L_DNA_Gyrase L_Topo_IV Inhibits Topoisomerase IV L->L_Topo_IV L_Replication Blocks DNA Replication & Repair L_DNA_Gyrase->L_Replication L_Topo_IV->L_Replication L_Death Bacterial Cell Death L_Replication->L_Death

Caption: Mechanism of Action for this compound and Levofloxacin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

In Vitro Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) were determined using the microtiter broth dilution method.

G A Prepare serial two-fold dilutions of This compound and Levofloxacin in Mueller-Hinton broth. B Inoculate each well of a microtiter plate with a standardized suspension of MRSA isolates (approx. 5 x 10^5 CFU/mL). A->B C Incubate the plates at 37°C for 18-24 hours. B->C D Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. C->D

Caption: Workflow for MIC Determination.
Time-Kill Curve Analysis

This assay was performed to assess the bactericidal activity of the fluoroquinolones over time. A study on this compound showed it had rapid bactericidal activity after 6 hours of incubation with a quinolone-resistant isolate and complete killing of a quinolone-sensitive isolate.[6][7]

  • Inoculum Preparation : A standardized suspension of the MRSA isolate was prepared in Mueller-Hinton broth.

  • Drug Exposure : The bacterial suspension was exposed to the antibiotics at concentrations of 0.5x, 1x, 2x, and 4x the MIC. A growth control without any antibiotic was also included.

  • Sampling : Aliquots were withdrawn at 0, 2, 4, 6, 8, and 24 hours.

  • Viable Cell Count : Serial dilutions of the aliquots were plated on nutrient agar plates.

  • Incubation and Counting : The plates were incubated, and the number of colonies (CFU/mL) was determined.

  • Data Analysis : The log10 CFU/mL was plotted against time to generate the time-kill curves.

In Vivo Efficacy Model (Murine Systemic Infection)

This experiment evaluated the protective effect of the antibiotics in a live animal model.

G A Mice are infected intraperitoneally with a lethal dose of an MRSA strain. B One hour post-infection, mice are treated subcutaneously with varying doses of This compound or Levofloxacin. A->B C A control group receives no treatment. A->C D Survival of the mice is monitored for 7 days. B->D C->D E The ED50 (effective dose protecting 50% of mice) is calculated for each antibiotic. D->E

Caption: Workflow for In Vivo Efficacy Study.

Conclusion

The available data strongly suggest that this compound is a more potent agent against MRSA than Levofloxacin, both in vitro and in vivo.[6] Its lower MIC values and superior protective effects in an animal model highlight its potential as a valuable therapeutic option for treating MRSA infections.[6] The dual-targeting mechanism of this compound likely contributes to this enhanced efficacy and may offer an advantage in combating the development of resistance. Further clinical investigations are warranted to fully elucidate the comparative clinical utility of these two fluoroquinolones in the management of MRSA infections.

References

Cross-resistance analysis between Zabofloxacin and other fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of zabofloxacin's performance against other fluoroquinolones, with a focus on cross-resistance patterns. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of this novel antibiotic.

In Vitro Efficacy: Comparative Minimum Inhibitory Concentrations (MICs)

This compound has demonstrated potent in vitro activity against a range of Gram-positive pathogens, including strains resistant to other fluoroquinolones.

Activity Against Staphylococcus aureus (including MRSA)

Studies have shown that this compound maintains notable activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, including those with reduced susceptibility to other fluoroquinolones.[1]

Table 1: Comparative MICs of this compound and Other Fluoroquinolones Against Clinical Isolates of MRSA

FluoroquinoloneMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Susceptibility (%)
This compound 0.25 2 0.03 - 4 61.2
Moxifloxacin0.580.06 - 16-
Levofloxacin4160.125 - >64-
Ciprofloxacin8640.125 - >64-
Data sourced from a study on 116 MRSA clinical isolates.[1]
Activity Against Streptococcus pneumoniae

This compound has shown potent activity against clinical isolates of Streptococcus pneumoniae, including penicillin-resistant (PRSP) and quinolone-resistant (QRSP) strains.[2]

Table 2: Comparative MICs of this compound and Other Fluoroquinolones Against Quinolone-Resistant S. pneumoniae (QRSP) Strains

FluoroquinoloneMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound 0.25 1.0 0.06 - 2
Ciprofloxacin3264.04 - 64
Moxifloxacin48.04 - 8
Gemifloxacin-1.00.06 - 2
Data based on 22 QRSP strains with ciprofloxacin MICs ≥8.0 mg/L.[2]

Against quinolone-susceptible S. pneumoniae, this compound demonstrated a MIC₉₀ of 0.03 mg/L, which was lower than or equal to other tested fluoroquinolones like gemifloxacin (0.03 mg/L), moxifloxacin (0.25 mg/L), and ciprofloxacin (2 mg/L).[2]

In Vivo Efficacy

In a murine systemic infection model with a penicillin-resistant S. pneumoniae (PRSP) strain, this compound was the most potent quinolone tested.[2] Similarly, in a systemic infection model in mice with MRSA, this compound showed the most potent protective effect.[1]

Table 3: In Vivo Efficacy of this compound and Other Fluoroquinolones

PathogenFluoroquinoloneMIC (µg/mL)ED₅₀ (mg/kg)
PRSP 1065This compound 0.015 0.42
Ciprofloxacin431.45
Moxifloxacin0.2518.00
Gemifloxacin0.032.09
MRSAThis compound 0.06 29.05
Moxifloxacin0.0638.69
Levofloxacin->40
Ciprofloxacin->40
ED₅₀: Median Effective Dose.[1][2]

Mechanisms of Fluoroquinolone Resistance and Cross-Resistance

The primary mechanism of fluoroquinolone resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[3] The accumulation of these mutations leads to higher levels of resistance.

The development of resistance can be a stepwise process, often initiated by exposure to sub-optimal antibiotic concentrations.

Fluoroquinolone_Resistance_Development cluster_0 Bacterial Population Susceptible Susceptible Tolerant Tolerant Susceptible->Tolerant Induction of Tolerance Oxidative_Stress Increased Oxidative Stress (Hydroxyl Radicals) Tolerant->Oxidative_Stress Resistant Resistant Antibiotic_Exposure Fluoroquinolone Exposure Antibiotic_Exposure->Susceptible Inhibition/Death DNA_Damage DNA Damage & Mutations Oxidative_Stress->DNA_Damage DNA_Damage->Resistant Selection of Resistant Mutants (gyrA/parC mutations) QRDR_Sequencing_Workflow Sample Bacterial Isolate (e.g., from clinical sample) DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction PCR PCR Amplification of gyrA and parC QRDRs DNA_Extraction->PCR Purification PCR Product Purification PCR->Purification Sequencing Sanger Sequencing Purification->Sequencing Analysis Sequence Alignment and Mutation Analysis Sequencing->Analysis Result Identification of Resistance-Conferring Mutations Analysis->Result

References

A Head-to-Head Battle: Zabofloxacin vs. Gemifloxacin Against Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rising tide of antibiotic resistance in Streptococcus pneumoniae presents a formidable challenge. This guide provides a comprehensive comparison of two fluoroquinolones, zabofloxacin and gemifloxacin, evaluating their efficacy against resistant strains of this critical pathogen through a review of key experimental data.

This report synthesizes in vitro and in vivo data to offer a clear comparison of the antimicrobial activity of this compound and gemifloxacin. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of key findings.

In Vitro Efficacy: A Tale of Two Potent Agents

The in vitro activity of this compound and gemifloxacin has been extensively studied against various strains of S. pneumoniae, including those resistant to penicillin and other fluoroquinolones. The primary metric for in vitro comparison is the Minimum Inhibitory Concentration (MIC), with a lower value indicating greater potency.

Strain TypeAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Penicillin-Susceptible S. pneumoniae (PSSP) This compound-0.03[1][2][3][4]
Gemifloxacin-0.03[2]
Penicillin-Resistant S. pneumoniae (PRSP) This compound-0.03[1][2][3][4]
Gemifloxacin--
Quinolone-Resistant S. pneumoniae (QRSP) This compound-1.0[1][2][3][4]
Gemifloxacin-1.0[1][2][3][4]
Ciprofloxacin-Resistant S. pneumoniae Gemifloxacin0.03 - 0.12-

Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Some data points were not available in the reviewed literature.

Both this compound and gemifloxacin demonstrate potent in vitro activity against penicillin-susceptible and penicillin-resistant S. pneumoniae, with a reported MIC90 of 0.03 µg/mL.[1][2][3][4] Against quinolone-resistant strains, both drugs show equivalent activity with an MIC90 of 1.0 µg/mL.[1][2][3][4] For ciprofloxacin-resistant isolates, gemifloxacin has been shown to be highly active, with MICs ranging from 0.03 to 0.12 µg/mL.

In Vivo Performance: Mouse Models Reveal a Potent Protector

In vivo studies using murine models of systemic infection and pneumonia provide crucial insights into the therapeutic potential of these antibiotics. The median effective dose (ED50) is a key parameter, representing the dose required to protect 50% of the infected animals from death.

Infection ModelStrainAntibioticED50 (mg/kg)
Systemic Infection Penicillin-Resistant S. pneumoniaeThis compound0.42[2]
Gemifloxacin2.09[2]
Moxifloxacin18.00[2]
Ciprofloxacin31.45[2]

In a systemic infection model with penicillin-resistant S. pneumoniae, this compound demonstrated the most potent in vivo activity with an ED50 of 0.42 mg/kg, significantly lower than that of gemifloxacin (2.09 mg/kg), moxifloxacin (18.00 mg/kg), and ciprofloxacin (31.45 mg/kg).[2]

Further in vivo studies using a mouse pneumonia model have shown that gemifloxacin is highly effective against both wild-type and single-mutation (parC or gyrA) resistant strains, with doses of 25 and 50 mg/kg resulting in 90-100% survival.[5][6] Even against a double mutant (parC and gyrA), gemifloxacin provided a 40% survival rate at these doses.[5][6]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the agar dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Determination_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterial_Strains Bacterial Strains (Resistant S. pneumoniae) Inoculate_Plates Inoculate Plates with Standardized Bacterial Suspension (~10^4 CFU/spot) Bacterial_Strains->Inoculate_Plates Antibiotic_Stock Antibiotic Stock Solutions (this compound & Gemifloxacin) Serial_Dilution Prepare Serial Dilutions of Antibiotics Antibiotic_Stock->Serial_Dilution Incorporate_in_Agar Incorporate Antibiotics into Molten Agar Serial_Dilution->Incorporate_in_Agar Pour_Plates Pour Agar Plates Incorporate_in_Agar->Pour_Plates Pour_Plates->Inoculate_Plates Incubate Incubate Plates (35°C, 5% CO2, 20-24h) Inoculate_Plates->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation_sampling Incubation & Sampling cluster_quantification_analysis Quantification & Analysis Bacterial_Culture Log-phase Bacterial Culture (~5x10^5 CFU/mL) Inoculate Inoculate Test and Control Tubes Bacterial_Culture->Inoculate Test_Tubes Test Tubes with Broth + Antibiotic Concentrations (e.g., 1x, 2x, 4x MIC) Test_Tubes->Inoculate Control_Tubes Control Tubes (No Antibiotic) Control_Tubes->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute Serially Dilute Samples Sample->Serial_Dilute Plate Plate Dilutions on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count_CFU Count CFU Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data Murine_Pneumonia_Model_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Mice Select Mice (e.g., Swiss Albino) Intranasal_Infection Induce Pneumonia via Intranasal Inoculation Mice->Intranasal_Infection Bacterial_Inoculum Prepare Bacterial Inoculum (e.g., 10^7 CFU in saline) Bacterial_Inoculum->Intranasal_Infection Group_Allocation Randomly Allocate Mice to Treatment Groups Intranasal_Infection->Group_Allocation Drug_Administration Administer Antibiotics (e.g., subcutaneously) at Defined Intervals Group_Allocation->Drug_Administration Control_Group Administer Vehicle to Control Group Group_Allocation->Control_Group Monitor_Survival Monitor Survival Over a Set Period (e.g., 7 days) Drug_Administration->Monitor_Survival Lung_Homogenization Optional: Euthanize Sub-group, Homogenize Lungs Drug_Administration->Lung_Homogenization Control_Group->Monitor_Survival Determine_ED50 Determine ED50 Monitor_Survival->Determine_ED50 CFU_Quantification Quantify Bacterial Load (CFU/lung) Lung_Homogenization->CFU_Quantification Fluoroquinolone_Mechanism_of_Action cluster_drug_target Mechanism of Action cluster_cellular_effect Cellular Effect Fluoroquinolone This compound / Gemifloxacin DNA_Gyrase DNA Gyrase (gyrA/gyrB) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC/parE) Fluoroquinolone->Topoisomerase_IV Inhibits Stabilization Stabilization of Enzyme-DNA Cleavage Complex DNA_Gyrase->Stabilization Topoisomerase_IV->Stabilization DSB Accumulation of Double-Strand Breaks Stabilization->DSB Replication_Block Inhibition of DNA Replication DSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

References

Zabofloxacin Demonstrates Potent In Vivo Efficacy in Systemic Infections Compared to Other Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Seoul, Republic of Korea - In a comprehensive analysis of preclinical data, zabofloxacin, a novel fluoroquinolone, has shown superior or comparable in vivo efficacy in treating systemic bacterial infections when compared to other quinolones such as ciprofloxacin, moxifloxacin, and levofloxacin. These findings, aimed at researchers, scientists, and drug development professionals, are supported by robust experimental data from murine systemic infection models targeting key pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).

This compound consistently exhibited lower 50% effective dose (ED50) values in these models, indicating that a smaller dose is required to protect 50% of the infected animal population compared to the other tested quinolones. This suggests a potent antibacterial activity of this compound in a living system.

Comparative In Vivo Efficacy Against Systemic Infections

The in vivo protective effects of this compound were most evident in studies against MRSA and PRSP, two clinically significant pathogens known for their resistance to multiple antibiotics.

Methicillin-Resistant Staphylococcus aureus (MRSA) Systemic Infection Model

In a murine model of systemic infection induced by a clinical isolate of MRSA, this compound demonstrated the most potent protective effect among the tested fluoroquinolones. The ED50 of this compound was found to be 29.05 mg/kg.[1] In the same study, moxifloxacin showed an ED50 of 38.69 mg/kg, while levofloxacin and ciprofloxacin were less effective, with ED50 values exceeding 40 mg/kg.[1]

AntibioticMIC (µg/mL) of Test IsolateED50 (mg/kg) in Murine Systemic MRSA Infection Model
This compound 0.0629.05
Moxifloxacin0.0638.69
Levofloxacin->40
Ciprofloxacin->40

Table 1: Comparative efficacy of this compound and other quinolones in a murine systemic infection model with MRSA.[1]

Penicillin-Resistant Streptococcus pneumoniae (PRSP) Systemic Infection Model

Against a systemic infection caused by penicillin-resistant Streptococcus pneumoniae (PRSP), this compound again proved to be the most potent quinolone tested. It exhibited a significantly lower ED50 of 0.42 mg/kg.[2] In comparison, gemifloxacin, the next most effective quinolone, had an ED50 of 2.09 mg/kg. Moxifloxacin and ciprofloxacin were considerably less potent, with ED50 values of 18.00 mg/kg and 31.45 mg/kg, respectively.[2]

AntibioticMIC (mg/L) of Test IsolateED50 (mg/kg) in Murine Systemic PRSP Infection Model
This compound 0.0150.42
Gemifloxacin0.032.09
Moxifloxacin0.2518.00
Ciprofloxacin431.45

Table 2: Comparative efficacy of this compound and other quinolones in a murine systemic infection model with PRSP.[2]

Experimental Protocols

The in vivo efficacy data presented above were generated using standardized and reproducible experimental protocols.

Murine Systemic Infection Model

A generalized workflow for determining the in vivo efficacy of quinolones in a murine systemic infection model is outlined below. This model is crucial for assessing the therapeutic potential of new antimicrobial agents in a living organism.

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_observation Observation & Endpoint bact_prep Bacterial Inoculum Preparation infection Intraperitoneal Injection of Bacteria (e.g., 2x10^7 CFU/mouse) bact_prep->infection animal_acclim Animal Acclimation (ICR Mice, 5 weeks old) animal_acclim->infection grouping Randomization into Treatment Groups infection->grouping treatment Oral Administration of Quinolones (Twice at 1h & 4h post-infection) grouping->treatment observation Monitoring Survival (Over a 7-day period) treatment->observation ed50_calc Calculation of ED50 (Probit Analysis) observation->ed50_calc

Workflow for Murine Systemic Infection Model

Detailed Methodology:

  • Animal Model: Specific pathogen-free male ICR mice, typically 5 weeks old, are used for these studies. The animals are acclimated to the laboratory environment for at least one week before the experiment.

  • Bacterial Strains: Clinically isolated strains of MRSA and PRSP are used to induce systemic infections.

  • Inoculum Preparation: Bacteria are cultured in appropriate broth media to the logarithmic phase. The bacterial suspension is then diluted with sterile saline or 5% mucin to achieve the desired concentration for infection.

  • Infection: Mice are infected via intraperitoneal injection of the bacterial suspension. The inoculum size is calibrated to be a lethal dose for the control group.

  • Treatment: The test quinolones (this compound, moxifloxacin, ciprofloxacin, etc.) are prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The antibiotics are administered orally at various doses to different groups of infected mice. Typically, two doses are given at 1 and 4 hours post-infection.

  • Observation and Efficacy Determination: The survival of the mice in each group is monitored for a period of 7 days. The 50% effective dose (ED50), which is the dose that protects 50% of the animals from death, is calculated using methods such as probit analysis.

Conclusion

The available in vivo data from murine systemic infection models strongly support the potent efficacy of this compound against clinically important Gram-positive pathogens, including resistant strains like MRSA and PRSP. Its superior or comparable performance to other quinolones in these preclinical models highlights its potential as a valuable therapeutic option for treating systemic bacterial infections. Further clinical investigations are warranted to translate these promising preclinical findings into patient care.

References

Zabofloxacin Non-Inferiority Clinical Trial Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-inferiority clinical trial design for Zabofloxacin, focusing on its evaluation for acute bacterial exacerbation of chronic obstructive pulmonary disease (AECOPD). Data from a pivotal Phase III trial is presented alongside comparative data for other fluoroquinolones in relevant indications to offer a broader context for researchers and drug development professionals.

Mechanism of Action: Targeting Bacterial Replication

This compound is a novel fluoroquinolone antibiotic that exhibits its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][2] By forming a stable complex with these enzymes and bacterial DNA, this compound introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1] This dual-targeting mechanism provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2]

Signaling Pathway of Fluoroquinolone Action

This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Non-Inferiority Trial Design: Key Concepts

A non-inferiority trial aims to demonstrate that a new treatment is not unacceptably worse than an active comparator that has already established its efficacy.[3] This design is often employed when a placebo-controlled trial would be unethical.[3] A critical component of a non-inferiority trial is the pre-specified non-inferiority margin (M), which is the maximum clinically acceptable difference between the new treatment and the active control.[3][4]

Logical Framework of a Non-Inferiority Trial

cluster_0 Trial Design cluster_1 Data Analysis Patient_Population Eligible Patient Population Randomization Randomization Patient_Population->Randomization Treatment_A Investigational Drug (e.g., this compound) Randomization->Treatment_A Treatment_B Active Comparator (e.g., Moxifloxacin) Randomization->Treatment_B Primary_Endpoint Primary Efficacy Endpoint Assessed Treatment_A->Primary_Endpoint Treatment_B->Primary_Endpoint CI_Calculation Calculate 95% Confidence Interval (CI) for the Difference in Efficacy Primary_Endpoint->CI_Calculation Conclusion Conclusion on Non-Inferiority CI_Calculation->Conclusion Lower bound of CI > -M NI_Margin Pre-defined Non-Inferiority Margin (M) NI_Margin->CI_Calculation

Caption: Generalized workflow of a non-inferiority clinical trial.

Pivotal Phase III Non-Inferiority Trial: this compound vs. Moxifloxacin for AECOPD

A prospective, multicenter, double-blind, double-dummy, randomized, controlled, parallel-group, Phase III non-inferiority clinical trial was conducted to compare the efficacy and safety of this compound with Moxifloxacin for the treatment of AECOPD.[5]

Experimental Protocol

Objective: To demonstrate that a 5-day course of oral this compound is non-inferior to a 7-day course of oral Moxifloxacin in treating patients with AECOPD.[5]

Patient Population: 345 patients with a moderate exacerbation of COPD were enrolled across 31 university hospitals.[5]

Inclusion Criteria:

  • Age ≥40 years with a diagnosis of COPD.

  • Experiencing a moderate AECOPD not requiring hospitalization.

  • Post-bronchodilator FEV1/FVC <0.7.

  • Presence of purulent sputum or increased sputum volume.

Exclusion Criteria:

  • Pregnancy.

  • Receipt of systemic antibiotics within the previous 72 hours.

  • Confirmed pneumonia on chest X-ray.

  • Significant comorbidities such as severe kidney or liver disease, certain gastrointestinal disorders, or immunosuppression.

Treatment Arms:

  • This compound group: 367 mg oral this compound once daily for 5 days.[5]

  • Moxifloxacin group: 400 mg oral Moxifloxacin once daily for 7 days.[5]

Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the Test-of-Cure (TOC) visit (day 14-21). Clinical cure was defined as the resolution of acute signs and symptoms of AECOPD such that no further antibiotic therapy was required.

Secondary Endpoints:

  • Clinical cure rate at the End-of-Study (EOS) visit.

  • Microbiological response at the TOC visit.

  • Patient-reported outcomes measured by the EXAcerbations of Chronic Pulmonary Disease Tool-Patient-Reported Outcome (EXACT-PRO) and the COPD Assessment Test (CAT) scores.[5]

Statistical Analysis: The non-inferiority margin was set at -10%. This compound was to be considered non-inferior to moxifloxacin if the lower bound of the 95% confidence interval (CI) for the difference in the clinical cure rate was greater than -10%. The analysis was conducted on both the per-protocol (PP) and intention-to-treat (ITT) populations.

Quantitative Data Summary
Outcome MeasureThis compound (n=175)Moxifloxacin (n=167)Difference (95% CI)
Clinical Cure Rate at TOC (PP analysis) 86.7% (124/143)86.3% (113/131)0.4% (-7.7% to 8.6%)
Clinical Cure Rate at TOC (ITT analysis) 77.1% (135/175)77.3% (129/167)-0.1% (-9.0% to 8.8%)
Favorable Microbiological Response at TOC (PP analysis) 67.4% (29/43)79.5% (31/39)-12.1% (p=0.22)
Adverse Drug Reactions 9.7%9.6%p=0.97
Dropout Rate due to Adverse Events 0%1.8%p=0.12
Data sourced from Rhee et al., 2015.[5]

Comparative Landscape: Fluoroquinolones in Community-Acquired Pneumonia (CAP)

While the Phase II clinical trial of this compound for CAP was terminated without published results, examining non-inferiority trials of its competitors, moxifloxacin and levofloxacin, provides valuable context for its potential application in this indication.

TrialInvestigational DrugComparator(s)Key Efficacy Outcome
This compound AECOPD Trial This compoundMoxifloxacinNon-inferior clinical cure rate at TOC (PP): 86.7% vs. 86.3%[5]
MOTIV Trial (CAP) MoxifloxacinCeftriaxone + LevofloxacinNon-inferior clinical cure rate at TOC (PP): 86.9% vs. 89.9%
Levofloxacin CAP Trial Levofloxacin 750mgLevofloxacin 500mgNon-inferior overall efficacy rate: 86.2% vs. 84.7%

Data for MOTIV Trial sourced from Torres et al., 2008. Data for Levofloxacin CAP trial sourced from a 2013 study. Please refer to the original publications for detailed methodologies.

Conclusion

The Phase III non-inferiority trial demonstrated that a shorter 5-day course of this compound was not inferior to a 7-day course of Moxifloxacin for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease, with a comparable safety profile.[5] While clinical data for this compound in community-acquired pneumonia is unavailable due to the termination of a Phase II trial, the established efficacy of other fluoroquinolones like moxifloxacin and levofloxacin in this indication underscores the potential therapeutic niche for potent, well-tolerated fluoroquinolones. The design and execution of the this compound AECOPD trial provide a robust framework for future non-inferiority studies of novel antibiotics. Researchers and clinicians should consider the specific patient population, primary endpoints, and statistical considerations outlined in these trials when designing and evaluating new antimicrobial therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Zabofloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the responsible management of Zabofloxacin waste, ensuring laboratory safety and environmental protection.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and regulatory compliance. This compound, a fluoroquinolone antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential for antibiotic resistance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound in a laboratory setting.

The primary regulatory frameworks governing pharmaceutical waste in the United States are established by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous and non-hazardous waste management.[1][2] The DEA regulates the disposal of controlled substances, which is not applicable to this compound as it is not a scheduled drug.[3]

Step-by-Step Disposal Protocol for this compound

Adherence to a stringent, step-by-step disposal process is paramount. The following protocol is based on general best practices for pharmaceutical and antibiotic waste management. Crucially, always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed and definitive disposal instructions.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[4]

  • Waste Identification and Segregation:

    • Hazardous vs. Non-Hazardous: Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2] While a specific SDS for this compound was not found, fluoroquinolones are not typically listed as hazardous waste unless mixed with a hazardous solvent. However, institutional policies or local regulations may have stricter classifications.

    • Segregation: Keep this compound waste separate from other chemical waste streams. Use designated, clearly labeled, and sealed waste containers.[5]

  • Disposal of Pure this compound (Unused or Expired):

    • Primary Method (Recommended): The preferred method for disposing of pure, unused, or expired this compound is through a licensed hazardous waste disposal company that utilizes high-temperature incineration.[1][2] This method ensures the complete destruction of the active pharmaceutical ingredient.

    • Alternative Method (If Permitted): If incineration is not available, encapsulation or inertization may be considered.[6] Encapsulation involves immobilizing the pharmaceutical in a solid block within a plastic or steel drum. Inertization involves mixing the waste with cement, lime, and water to form a solid mass.[6] These methods should only be used in accordance with institutional and local regulations.

  • Disposal of Contaminated Materials:

    • Solid Waste: Items such as contaminated gloves, bench paper, and empty vials should be placed in a designated pharmaceutical waste container.

    • Liquid Waste: Solutions containing this compound should not be poured down the drain.[3][7] This practice contributes to water pollution and the development of antibiotic resistance.[8] Collect all liquid waste in a clearly labeled, sealed container for disposal by a licensed waste contractor.

  • Documentation: Maintain a detailed log of all this compound waste generated and disposed of. This documentation should include the date, quantity, and method of disposal.

Disposal Options for Pharmaceutical Waste

The following table summarizes the primary disposal options for pharmaceutical waste, including their suitability and key considerations.

Disposal MethodDescriptionSuitability for this compoundKey Considerations
Incineration High-temperature thermal destruction of waste.Highly Recommended Ensures complete destruction of the active pharmaceutical ingredient. Must be carried out by a licensed facility.[1][2]
Landfill Disposal in a designated solid waste landfill.Not Recommended for Pure Drug Should only be considered for non-hazardous pharmaceutical waste and in accordance with state and local regulations.[3] Not suitable for untreated this compound.
Sewer/Drain Disposal Flushing waste down the toilet or pouring it down the sink.Strictly Prohibited Contributes to environmental pollution and the spread of antibiotic resistance.[3][7][8]
Drug Take-Back Programs Collection of unused or expired medications for safe disposal.Suitable for Household Quantities Primarily designed for the public; may not be suitable for large laboratory quantities.[9][10][11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Zabofloxacin_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation cluster_disposal Disposal Path cluster_end Completion start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_type Identify Waste Type (Pure Drug vs. Contaminated Material) consult_sds->identify_type segregate_waste Segregate into Designated, Labeled Containers identify_type->segregate_waste decision Hazardous Waste? segregate_waste->decision hazardous_disposal Licensed Hazardous Waste Contractor (Incineration) decision->hazardous_disposal Yes non_hazardous_disposal Licensed Pharmaceutical Waste Contractor decision->non_hazardous_disposal No document Document Disposal hazardous_disposal->document non_hazardous_disposal->document

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Zabofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Zabofloxacin. It outlines essential personal protective equipment (PPE), safe handling procedures, and compliant disposal methods to ensure the well-being of researchers and minimize environmental impact.

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a potent pharmaceutical compound, stringent adherence to PPE protocols is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, these recommendations are based on best practices for handling potent active pharmaceutical ingredients (APIs).[1][2][3][4][5][6]

ActivityRequired Personal Protective Equipment
Weighing and Dispensing (Powder) - Primary: Disposable, powder-free nitrile gloves (double-gloved).- Secondary: Chemical-resistant laboratory coat with tight-fitting cuffs.- Respiratory: A properly fitted N95 or higher-rated respirator is essential to prevent inhalation of airborne particles.- Eye: Chemical safety goggles.
Solution Preparation - Primary: Disposable, powder-free nitrile gloves.- Secondary: Chemical-resistant laboratory coat.- Eye: Chemical safety goggles or a face shield if there is a splash risk.
In Vitro/In Vivo Experiments - Primary: Disposable nitrile gloves.- Secondary: Laboratory coat.- Eye: Safety glasses.
Waste Disposal - Primary: Heavy-duty, chemical-resistant gloves.- Secondary: Chemical-resistant laboratory coat or apron.- Eye: Chemical safety goggles or a face shield.

Toxicity Data Overview

Route of AdministrationSpeciesLD50 (Lethal Dose, 50%)
OralRat> 2000 mg/kg[7]
OralMouse> 2000 mg/kg[7]
OralMonkey> 250 mg/kg[7]
IntravenousRat104 - 164.3 mg/kg[7]
IntravenousMouse184.7 - 187.4 mg/kg[7]

Note: LD50 is the dose required to be lethal to 50% of the tested population.[8] A higher LD50 value generally indicates lower acute toxicity. The provided data suggests that the acute oral toxicity of this class of compounds is relatively low, while intravenous administration is significantly more toxic.

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized operating procedures is critical when working with potent compounds like this compound.

Protocol for Weighing and Handling this compound Powder
  • Preparation: Before handling the compound, ensure the designated workspace (e.g., a chemical fume hood or a ventilated balance enclosure) is clean and decontaminated.[5] Assemble all necessary equipment, including appropriate PPE.

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood or a balance enclosure to minimize the risk of inhalation.

    • Use a dedicated set of utensils (spatulas, weigh boats) for this compound.

    • Handle the powder gently to avoid generating airborne dust.

  • Post-Weighing:

    • Carefully clean all utensils and the weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Remove outer gloves before leaving the immediate work area to prevent the spread of contamination.

Protocol for this compound Disposal

The disposal of this compound and any contaminated materials must comply with institutional and local regulations for hazardous waste.[9][10]

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, sealed hazardous waste container.

    • Do not pour this compound solutions down the drain, as this can contribute to environmental contamination and the development of antibiotic resistance.[11]

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with this compound using an appropriate method, such as rinsing with a suitable solvent, followed by thorough washing. Collect the initial solvent rinse as hazardous waste.

Workflow for Safe Handling of this compound

Zabofloxacin_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Review Safety Information B Don Appropriate PPE A->B C Weighing in a Contained Space B->C D Solution Preparation C->D E Conduct Experiment D->E F Decontaminate Workspace & Equipment E->F G Segregate & Label Waste F->G H Dispose of Waste via Approved Channels G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zabofloxacin
Reactant of Route 2
Zabofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.